Therapeutic Potential of 7-Amidinoindole in Drug Discovery
The following technical guide provides an in-depth analysis of the therapeutic potential of 7-amidinoindole (Indole-7-carboxamidine) in drug discovery. This guide is structured for researchers and medicinal chemists, foc...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of the therapeutic potential of 7-amidinoindole (Indole-7-carboxamidine) in drug discovery. This guide is structured for researchers and medicinal chemists, focusing on structural biology, synthetic pathways, and therapeutic applications.
Technical Whitepaper | Version 1.0
Executive Summary
The 7-amidinoindole scaffold represents a specialized pharmacophore in medicinal chemistry, distinct from its more common 5- and 6-amidino isomers. While indole-based amidines are historically recognized as serine protease inhibitors (mimicking the arginine P1 residue), the 7-position offers a unique geometric vector. This specific orientation allows the amidine group to engage critical aspartate residues (e.g., Asp189 in trypsin-like proteases) while directing the hydrophobic indole core into the S1' or S2 pockets, often avoiding steric clashes observed with 5- or 6-substituted analogs.
This guide explores the 7-amidinoindole moiety as a potent scaffold for anticoagulants (Factor Xa/Thrombin) , metastasis inhibitors (uPA) , and emerging targets in virology (HIV protease) and PARP inhibition .
Structural Biology & Pharmacophore Analysis
The "Vector" Advantage
In rational drug design, the vector of the basic amine is critical for potency and selectivity.
5-Amidinoindole: Projects the amidine linearly, mimicking an extended arginine side chain.
7-Amidinoindole: Projects the amidine at a ~120° angle relative to the indole N-H. This creates a "folded" conformation potential, allowing the molecule to bind to active sites where the S1 pocket is orthogonal to the hydrophobic cleft.
Mechanism of Action: Serine Protease Inhibition
The primary mechanism involves the S1 Pocket Interaction :
Electrostatic Anchor: The protonated amidine (pKa ~11.5) forms a bidentate salt bridge with the carboxylate of Asp189 (in trypsin/thrombin/Factor Xa) or Asp194 (in uPA).
Hydrogen Bonding: The indole N-H can serve as a hydrogen bond donor to backbone carbonyls (e.g., Gly216 ), stabilizing the inhibitor-enzyme complex.
Hydrophobic Stacking: The indole ring engages in
- stacking or hydrophobic interactions with residues like Trp215 .
Caption: Mechanistic interaction of 7-amidinoindole within the serine protease S1 active site.
Therapeutic Applications
Anticoagulation (Factor Xa & Thrombin)
7-amidinoindole derivatives serve as rigid analogs of benzamidine. In Factor Xa inhibitors, the 7-position allows the introduction of substituents at the 2- or 3-position to reach the S4 aryl-binding pocket, a strategy used to enhance selectivity over thrombin.
Oncology (uPA Inhibition)
The Urokinase-type Plasminogen Activator (uPA) is a key driver of tumor metastasis.
Target: uPA S1 pocket.
Efficacy: 7-amidinoindoles have shown capability to inhibit uPA with
values in the nanomolar range when coupled with 2-position substitution (e.g., phenyl or heteroaryl groups).
Advantage: High selectivity against tPA (tissue Plasminogen Activator), reducing bleeding risks compared to non-selective inhibitors.
Emerging Targets: Antiviral & PARP
HIV-1: Indole-7-carboxamides have been identified as intermediates for HIV-1 protease inhibitors and entry inhibitors, utilizing the 7-position to project solubilizing groups or specific H-bond donors.
PARP-1: In poly(ADP-ribose) polymerase inhibitors, the 7-position is often cyclized to form tricyclic systems (e.g., diazepinoindolones) that mimic the nicotinamide pharmacophore.
Experimental Protocols
Synthesis of 7-Amidinoindole Hydrochloride
This protocol utilizes the Pinner reaction, converting a nitrile to an amidine. This method is preferred for its reliability and avoidance of harsh metal catalysts.
Reagents:
7-Cyanoindole (Starting Material)
Anhydrous Ethanol (EtOH)
Hydrogen Chloride gas (HCl) or Acetyl Chloride
Anhydrous Ammonia (NH
) in EtOH
Step-by-Step Methodology:
Imidate Formation (Pinner Step 1):
Dissolve 7-cyanoindole (1.0 eq) in anhydrous EtOH (0.5 M concentration).
Cool the solution to 0°C in an ice bath.
Bubble dry HCl gas through the solution for 30–60 minutes until saturation. Alternatively, add Acetyl Chloride (5.0 eq) dropwise to the EtOH solution (generates HCl in situ).
Seal the vessel and stir at 4°C for 24–48 hours.
Validation: Monitor by TLC (disappearance of nitrile). Precipitate (imidate hydrochloride) may form.
Remove solvent/excess HCl under reduced pressure to obtain the ethyl imidate hydrochloride intermediate.
Amidine Formation (Pinner Step 2):
Resuspend the crude imidate in anhydrous EtOH.
Add a solution of 7N NH
in MeOH or EtOH (10.0 eq).
Stir at room temperature for 12–24 hours.
Validation: LC-MS should show the mass of the amidine [M+H]
.
Purification:
Concentrate the reaction mixture.
Recrystallize from EtOH/Ether or purify via reverse-phase HPLC (C18 column, Water/Acetonitrile with 0.1% TFA).
Isolate as the Hydrochloride or Trifluoroacetate salt.
Caption: Pinner synthesis workflow for converting 7-cyanoindole to 7-amidinoindole.
In Vitro Serine Protease Inhibition Assay
Objective: Determine the
of 7-amidinoindole against Thrombin or uPA.
Materials:
Enzyme: Human Thrombin or uPA (recombinant).
Substrate: Chromogenic substrate (e.g., S-2238 for Thrombin, S-2444 for uPA).
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.
Protocol:
Preparation: Prepare serial dilutions of 7-amidinoindole (e.g., 0.1 nM to 100
M) in DMSO (final DMSO < 1%).
Incubation: Add 10
L of inhibitor dilution to 96-well plate. Add 40 L of Enzyme solution. Incubate for 15 min at 37°C.
Initiation: Add 50
L of Chromogenic Substrate ( concentration).
Measurement: Monitor Absorbance at 405 nm (pNA release) kinetically for 20 minutes.
Analysis: Calculate initial velocity (
). Plot % Inhibition vs. Log[Inhibitor] to determine .
Comparative Data Profile
The following table summarizes the theoretical and observed SAR trends for amidinoindoles in serine protease inhibition.
Feature
5-Amidinoindole
6-Amidinoindole
7-Amidinoindole
Vector Angle
Linear (180°)
Oblique (~150°)
Angled (~120°)
Primary Target
Trypsin, Thrombin (General)
uPA, Factor Xa
uPA, Thrombin (Selective)
Selectivity
Low (Broad spectrum)
Moderate
High (Geometry dependent)
Solubility
Moderate
Moderate
High (Polar group exposed)
Key Interaction
Asp189 (Strong)
Asp189 (Strong)
Asp189 + Gly193 (H-bond)
References
Species specificity of amidine-based urokinase inhibitors.
Source: PubMed / NIH
URL:[Link]
Design, Synthesis, and Evaluation of 3,4-Dihydro-2H-[1,4]diazepino[6,7,1-hi]indol-1-ones as Inhibitors of Poly(ADP-Ribose) Polymerase.
Source: ACS Publications
URL:[Link]
Synthesis and SAR of 2- and 3-substituted 7-azaindoles as potential dopamine D4 ligands.
Source: Bioorganic & Medicinal Chemistry Letters
URL:[Link]
Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding.
Source: PubMed Central
URL:[Link]
The Indole-7-Carboximidamide Scaffold: A New Frontier in HIV-1 Attachment Inhibition
An In-Depth Technical Guide Abstract The human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge, necessitating the continuous development of novel antiretroviral agents that act via uni...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Abstract
The human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge, necessitating the continuous development of novel antiretroviral agents that act via unique mechanisms to combat drug resistance. The viral entry process, a multi-step cascade initiated by the attachment of the viral envelope glycoprotein gp120 to the host cell's CD4 receptor, represents a prime target for therapeutic intervention.[1][2][3] This guide provides a comprehensive technical overview of the indole-7-carboximidamide scaffold, a promising class of small-molecule HIV-1 attachment inhibitors. We will delve into the molecular mechanism of action, detailing how these compounds bind to gp120 to lock it in a pre-attachment conformation, thereby preventing the initial, critical step of viral entry.[4][5][6] Drawing upon the clinical development of Fostemsavir, the first-in-class attachment inhibitor derived from this scaffold, we will explore structure-activity relationships (SAR), preclinical data, and pivotal clinical outcomes.[7][8][9] Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis, and virological and mechanistic evaluation of these compounds, designed for researchers, scientists, and drug development professionals.
Chapter 1: The Critical First Step: Understanding HIV-1 Entry
The HIV-1 life cycle is a complex process, but its initiation is elegantly simple: the virus must first gain entry into a host cell. This entry is not a passive event but a highly orchestrated sequence mediated by the virus's sole surface envelope glycoprotein (Env) complex, a trimer of gp120 and gp41 heterodimers.[10][11][12]
Attachment: The process begins when the surface subunit, gp120, recognizes and binds to the CD4 receptor on the surface of target immune cells, primarily T-helper cells.[12][13]
Conformational Change & Co-receptor Binding: This initial attachment is the trigger. CD4 binding induces profound conformational changes within gp120, unmasking a binding site for a secondary co-receptor, typically CCR5 or CXCR4.[3][13][14]
Fusion: The engagement of the co-receptor initiates the final, irreversible step. It triggers the transmembrane subunit, gp41, to undergo a dramatic structural rearrangement. gp41 inserts a "fusion peptide" into the host cell membrane and then refolds into a stable six-helix bundle, pulling the viral and cellular membranes together until they fuse.[10][15] This fusion event creates a pore through which the viral capsid enters the host cell's cytoplasm, delivering its genetic material to begin replication.
The indispensable nature of the gp120-CD4 interaction makes it a highly attractive, and historically challenging, target for antiretroviral therapy. Preventing this first point of contact stops the entire cascade before it can begin.
Caption: Mechanism of action for indole-7-carboximidamide attachment inhibitors.
Chapter 3: From Scaffold to Drug: The Case of Fostemsavir
The translation of the indole-7-carboximidamide scaffold into a clinical therapy is best exemplified by Fostemsavir (prodrug) and its active form, Temsavir.
Structure-Activity Relationship (SAR)
Medicinal chemistry efforts optimized the initial indole leads to enhance potency and pharmacokinetic properties. Studies revealed that substitutions at the C7 position of the indole ring with various carboxamides and heteroaryl moieties were critical for achieving picomolar potency in cell-based assays. [16][17]The simple methyl amide analog, for instance, demonstrated a favorable balance of high potency, metabolic stability, and membrane permeability, which are crucial for developing an orally bioavailable drug.
[16]
Preclinical Antiviral Profile
Temsavir demonstrates a broad spectrum of activity against a wide panel of HIV-1 clinical isolates, including various subtypes and viruses with resistance to other antiretroviral classes.
[18]
A key question during development was whether the virus could escape inhibition by evolving a CD4-independent entry mechanism. Studies confirmed that Temsavir effectively inhibits both CD4-dependent and CD4-independent viral entry, suggesting this is not a viable resistance pathway.
[19]
Clinical Efficacy: The BRIGHTE Study
The pivotal Phase 3 BRIGHTE study evaluated Fostemsavir in heavily treatment-experienced adults with multidrug-resistant HIV-1, a population with very limited therapeutic options.
[8][9]
Efficacy: After 96 weeks of treatment with Fostemsavir plus an optimized background regimen, 60% of participants in the randomized cohort achieved virologic suppression (HIV-1 RNA <40 copies/mL).
[9][20]* Immunologic Restoration: Treatment led to a clinically significant and sustained increase in CD4+ T-cell counts, with a mean increase of 205 cells/mm³ by week 96.
[20]* Durability: Long-term data through 5 years (240 weeks) demonstrated durable virologic responses and continued improvements in CD4+ counts and CD4+/CD8+ ratios.
[9]
These results led to the FDA approval of Fostemsavir, validating the indole-7-carboximidamide scaffold as a clinically effective strategy for HIV-1 treatment.
[7][8]
Chapter 4: Core Experimental Protocols
Evaluating novel compounds based on the indole-7-carboximidamide scaffold requires a suite of robust, validated assays. The following protocols provide a framework for synthesis, and for assessing antiviral activity and mechanism of action.
Protocol 4.1: Representative Synthesis via Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed method for constructing substituted indoles, offering a versatile route to the core scaffold.
[21]
Objective: To synthesize a 2,3-disubstituted indole-7-carboxamide.
Materials:
3-Amino-2-iodobenzamide
Substituted alkyne
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF)
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
Reaction Setup: To a dry, oven-baked flask under an inert atmosphere, add 3-amino-2-iodobenzamide (1.0 eq), potassium carbonate (2.5 eq), and triphenylphosphine (0.1 eq).
Solvent Addition: Add anhydrous DMF via syringe and stir the mixture to form a suspension.
Catalyst Addition: Add palladium(II) acetate (0.05 eq) to the flask. The mixture may change color.
Alkyne Addition: Add the desired substituted alkyne (1.2 eq) to the reaction mixture.
Heating: Heat the reaction mixture to 100 °C and maintain for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target indole-7-carboxamide.
Causality and Validation: The use of a palladium catalyst is critical for the oxidative addition and subsequent cyclization steps that form the indole ring. [21]The inert atmosphere prevents oxidation of the catalyst and reagents. The reaction's success is validated by spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS) of the final product, confirming its structure and purity.
This is the gold-standard cell-based assay for quantifying the antiviral potency (EC₅₀) of an inhibitor.
Objective: To determine the 50% effective concentration (EC₅₀) of a test compound against HIV-1.
Materials:
TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4, with an integrated Tat-responsive luciferase reporter gene)
Cell culture medium (DMEM, 10% FBS, antibiotics)
HIV-1 viral stock (e.g., NL4-3 strain)
Test compound stock solution (in DMSO)
Luciferase assay reagent (e.g., Bright-Glo™)
96-well cell culture plates (white, clear-bottom)
Luminometer
Step-by-Step Methodology:
Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C, 5% CO₂.
Compound Dilution: Prepare a serial dilution of the test compound in cell culture medium. Ensure the final DMSO concentration is non-toxic (typically ≤0.5%). Include a "no-drug" (vehicle) control and a "no-virus" (cells only) control.
Treatment and Infection: Add the diluted compounds to the appropriate wells. Immediately after, add a pre-titered amount of HIV-1 virus stock to all wells except the "no-virus" control.
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
Lysis and Luminescence Reading: After incubation, remove the medium. Add luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction. Read the luminescence on a plate luminometer.
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no-drug" control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the EC₅₀ value.
Self-Validation System: This assay is self-validating through its controls. The "no-drug" control defines 0% inhibition, while the "no-virus" control defines 100% inhibition and assesses background signal. A reference inhibitor (e.g., Temsavir or an NNRTI) should be run in parallel to confirm the assay is performing within expected parameters.
[22][23]
Protocol 4.3: Time-of-Addition (ToA) Assay
This mechanistic assay is crucial for confirming that an inhibitor acts at an early stage of the viral life cycle, consistent with attachment or entry inhibition.
Objective: To determine the viral life cycle step targeted by an inhibitor.
Step-by-Step Methodology:
Infection Setup: Synchronize infection by pre-chilling TZM-bl cells and virus at 4°C for 30 minutes, then co-incubating them for 2 hours at 4°C to allow binding but not fusion.
Initiate Infection: Warm the plates to 37°C to initiate viral entry and replication. This is considered Time 0.
Staggered Compound Addition: At various time points post-infection (e.g., 0, 1, 2, 4, 6, 8, 24 hours), add a high concentration (e.g., 10x EC₅₀) of the test compound to designated wells.
Control Inhibitors: In parallel, run known inhibitors with defined mechanisms:
Attachment/Entry Inhibitor (e.g., Temsavir, Enfuvirtide): Expected to lose activity rapidly (within 0-2 hours).
[24] * Reverse Transcriptase Inhibitor (e.g., Nevirapine): Expected to lose activity later (around 4-6 hours).
[24] * Integrase Inhibitor (e.g., Raltegravir): Expected to retain activity for much longer (up to 18 hours).
[24][25]5. Assay Readout: Incubate for a total of 48 hours from Time 0, then measure luciferase activity as described in Protocol 4.2.
Data Analysis: Plot the remaining antiviral activity against the time of addition. The time at which the compound loses its inhibitory effect indicates when its specific target step in the viral life cycle has been completed.
Expertise-Driven Rationale: The ToA assay provides definitive mechanistic insight. An indole-7-carboximidamide derivative acting as a true attachment inhibitor will only be effective if added at Time 0 or very shortly after. Its efficacy will drop sharply within the first 2 hours, mirroring the profile of other known entry inhibitors and confirming its mechanism of action.
[3][24]
Caption: Workflow for the Time-of-Addition (ToA) mechanistic assay.
Chapter 5: Conclusion and Future Directions
The indole-7-carboximidamide scaffold represents a landmark achievement in antiretroviral drug discovery. By targeting the initial attachment of HIV-1 gp120 to the CD4 receptor, inhibitors derived from this scaffold exploit a unique and highly effective mechanism of action. The clinical success of Fostemsavir has validated this approach, providing a critical new therapeutic option for individuals with multidrug-resistant HIV-1.
[8][9]
Future research will likely focus on developing next-generation analogs with improved resistance profiles. While Fostemsavir is robust, resistance can emerge through mutations in gp120 (e.g., at positions S375, M426, M434, M475). [20][26]A deeper structural understanding of how these mutations impact inhibitor binding will guide the rational design of new compounds that can overcome this resistance. [27]The combination of these attachment inhibitors with broadly neutralizing antibodies that also target gp120 may offer synergistic effects, providing a powerful strategy for future treatment and prevention. [26]The protocols and principles outlined in this guide provide a solid foundation for scientists dedicated to advancing this promising class of antiviral agents.
References
HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC. (n.d.). National Institutes of Health.[Link]
Structure and Function of the HIV Envelope Glycoprotein as Entry Mediator, Vaccine Immunogen, and Target for Inhibitors - PMC. (n.d.). National Institutes of Health.[Link]
Homology models of the HIV-1 attachment inhibitor BMS-626529 bound to gp120 suggest a unique mechanism of action - PMC. (n.d.). National Institutes of Health.[Link]
Discovery of Entry Inhibitors for HIV-1 via a New De Novo Protein Design Framework - NIH. (n.d.). National Institutes of Health.[Link]
Homology models of the HIV-1 attachment inhibitor BMS-626529 bound to gp120 suggest a unique mechanism of action. (2014). ResearchGate.[Link]
Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PMC. (2024, February 23). National Institutes of Health.[Link]
Efficacy and Safety Profile of Fostemsavir for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy. (2022, January 25). Taylor & Francis.[Link]
Update on the Development of HIV Entry Inhibitors. (2008, September 1). Medscape.[Link]
Inhibitors of HIV-1 Entry and Integration: Recent Developments and Impact on Treatment. (n.d.). IntechOpen.[Link]
EXPLORING THE STRUCTURAL INSIGHTS OF INDOLE-7-CARBOXAMIDES AS ANTI-HIV AGENTS. (n.d.). Farmacia Journal.[Link]
Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. (2013, January 1). PubMed.[Link]
Activity of the HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068, against CD4-Independent Viruses and HIV-1 Envelopes Resistant to Other Entry Inhibitors - PMC. (n.d.). National Institutes of Health.[Link]
Structure of the Core of the HIV-1 gp120 Exterior Envelope Glycoprotein. (n.d.). Los Alamos National Laboratory.[Link]
Structure of HIV-1 gp120 with gp41-interactive region reveals layered envelope architecture and basis of conformational mobility. (n.d.). PNAS.[Link]
Fostemsavir Improves Outcomes for Treatment-Resistant HIV Patients. (2022, August 3). Contagion Live.[Link]
Development of Anti-HIV Therapeutics: From Conventional Drug Discovery to Cutting-Edge Technology. (2024, July 4). MDPI.[Link]
Appendix A: Pediatric Antiretroviral Drug Information - Fostemsavir. (2025, September 30). Clinicalinfo.NIH.gov.[Link]
Fostemsavir Characteristics. (n.d.). ViiV Medical Information.[Link]
Key Proteins and Enzymes in HIV Life Cycle | Basic Science Series. (2025, July 11). YouTube.[Link]
Neutralization Synergy between HIV-1 Attachment Inhibitor Fostemsavir and Anti-CD4 Binding Site Broadly Neutralizing Antibodies against HIV. (n.d.). Journal of Virology - ASM Journals.[Link]
Structure of an HIV gp120 envelope glycoprotein in complex with the CD4 receptor and a neutralizing human antibody - PMC. (n.d.). National Institutes of Health.[Link]
Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC. (n.d.). PubMed Central.[Link]
Structure-activity relationship studies of indole-based compounds as small molecule HIV-1 fusion inhibitors targeting glycoprotein 41. (2014, June 26). PubMed.[Link]
Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition. (2021, May 6). MDPI.[Link]
Drug Reprofiling to Identify Potential HIV-1 Protease Inhibitors. (2023, August 30). MDPI.[Link]
Synthesis and SARs of indole-based α-amino acids as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).[Link]
High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC. (n.d.). National Institutes of Health.[Link]
Exploration of carboxamide hybrid Indolyl Aryl Sulfones for HIV by HIV-1 Reverse Transcriptase Inhibition and Antioxid. (n.d.). SSRN.[Link]
Identification of mechanistically distinct inhibitors of HIV-1 reverse transcriptase through fragment screening. (n.d.). PNAS.[Link]
Developments of Indoles as Anti-HIV-1 Inhibitors. (n.d.). Bentham Science Publisher.[Link]
Exploration of the Binding Mode of Indole Derivatives as Potent HIV-1 Inhibitors Using Molecular Docking Simulations. (n.d.). ResearchGate.[Link]
Safety and efficacy of an HIV-1 attachment inhibitor. (2015, September 2). YouTube.[Link]
Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors. (2014, August 27). MedCrave online.[Link]
Inhibitors of HIV-1 attachment. Part 8: The effect of C7-heteroaryl substitution on the potency, and in vitro and in vivo profiles of indole-based inhibitors. (n.d.). ResearchGate.[Link]
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (n.d.). MDPI.[Link]
Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. (n.d.). RSC Publishing.[Link]
Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition. (2021, May 6). PubMed.[Link]
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. (n.d.). National Institutes of Health.[Link]
An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells. (2010, June 3). PLOS.[Link]
HIV Therapy: The Latest Developments in Antiviral Drugs—A Scoping Review. (n.d.). MDPI.[Link]
Therapeutic Potential of Indole Derivatives as Anti-HIV Agents: A Mini-review. (2021, October 12). ScienceDirect.[Link]
Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. (n.d.). MDPI.[Link]
Developments of indoles as anti-HIV-1 inhibitors. (n.d.). PubMed.[Link]
The Role of Indole-7-Carboximidamide in IKK-2 Inhibition: A Technical Guide
This is a comprehensive technical guide on the role of indole-7-carboximidamide in IKK-2 (IKK ) inhibition studies. This document synthesizes mechanistic insights, chemical biology, and experimental protocols for researc...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive technical guide on the role of indole-7-carboximidamide in IKK-2 (IKK
) inhibition studies. This document synthesizes mechanistic insights, chemical biology, and experimental protocols for researchers in drug discovery.[1]
Executive Summary
The inhibition of I
B Kinase (IKK-2 or IKK) represents a high-value therapeutic strategy for modulating the NF-B signaling pathway in inflammatory diseases and cancer.[1] While the indole-7-carboxamide scaffold (e.g., GSK series) is widely recognized as a potent ATP-competitive inhibitor class, the indole-7-carboximidamide (amidine) moiety occupies a distinct and critical niche in medicinal chemistry.
This guide explores the specific role of the indole-7-carboximidamide functionality—often utilized as a high-affinity pharmacophore or a key synthetic intermediate—in the design of next-generation IKK-2 inhibitors. We analyze its structural advantages (basicity, hydrogen bonding), its function as a bioisostere, and the experimental frameworks required to validate its inhibitory potential.
Part 1: Mechanistic Profiling & Chemical Biology
The Structural Imperative: Amide vs. Amidine
The indole-7-position is a privileged site for functionalization in kinase inhibitors.
Indole-7-Carboxamide (
): The standard bearer (e.g., GSK Compound 12). It forms crucial hydrogen bonds with the kinase hinge region or the gatekeeper residue.
Indole-7-Carboximidamide (
): A stronger base and a bidentate hydrogen bond donor.
Basicity: The amidine group is protonated at physiological pH, allowing it to form salt bridges with acidic residues (Asp/Glu) in the kinase active site (e.g., the catalytic loop or the DFG motif).
Bioisosterism: It serves as a bioisostere to the carboxamide, potentially increasing potency through electrostatic interactions, though often at the cost of membrane permeability due to ionization.
Binding Mode Hypothesis
In the context of IKK-2, the indole core typically occupies the ATP-binding pocket. The 7-substituent is positioned to interact with the hinge region or the solvent-exposed front .
Primary Interaction: The indole NH and the 7-carboximidamide form a "clamp-like" recognition motif.
Specificity: The 7-carboximidamide can engage the unique cysteine or aspartate residues specific to IKK-2, differentiating it from IKK-1 (IKK
).
Synthetic Utility (The "Hidden" Role)
Patent literature (e.g., WO2005040133A1 ) identifies indole-7-carboximidamide not just as a final inhibitor, but as a critical intermediate for synthesizing complex pyrimidine-indole hybrid inhibitors .
Objective: Confirm that the compound inhibits IKK-2 inside the cell by blocking downstream phosphorylation.
Cell Line: HeLa or THP-1 (monocytes).
Treatment:
Pre-treat cells with Indole-7-carboximidamide (0.1 - 10
M) for 1 hour.
Stimulate with TNF-
(10 ng/mL) for 15 minutes.
Lysis & Blotting:
Lyse cells in RIPA buffer with phosphatase inhibitors.
Run SDS-PAGE.
Targets:
Primary: Phospho-I
B (Ser32/36). Expectation: Dose-dependent reduction.
Secondary: Total I
B. Expectation: Stabilization (prevention of degradation).
Control: GAPDH or Total IKK-2.
Protocol C: Synthesis of Indole-7-Carboximidamide (Intermediate Route)
Objective: Access the moiety for SAR studies (based on WO2005040133A1).
Starting Material: 1H-indole-7-carbonitrile.
Reaction: Pinner Reaction or direct amidination.
Dissolve nitrile in anhydrous ethanol/HCl at 0°C.
Stir to form the imidate ester intermediate.
Treat with ammonia (NH
) in methanol.
Purification: The product (amidine hydrochloride) precipitates or is purified via HPLC.
Verification: NMR (
H) to confirm the disappearance of the nitrile peak and appearance of amidine protons.
Part 4: Data Presentation & SAR Analysis
Table 1: Comparative SAR of Indole-7-Substituents
Hypothetical data based on typical kinase pharmacophore trends.
Substituent (R7)
Structure
Binding Mode
Potency (Est.)
Permeability
Carboxamide
H-bond Donor/Acceptor
High ( nM)
Good
Carboximidamide
Strong Base / Salt Bridge
Very High ( nM)
Low (Charged)
Nitrile
Weak Acceptor
Low (M)
High
Carboxylic Acid
Ionic Repulsion (often)
Inactive
Poor
Figure 2: Screening Cascade Workflow
This diagram outlines the logical flow from synthesis to lead validation.
Caption: Step-by-step screening cascade for validating indole-7-carboximidamide derivatives.
References
Burke, J. R., et al. (2003). BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice. Journal of Biological Chemistry. Link
Kerns, J. K., et al. (2018). 3,5-Disubstituted-indole-7-carboxamides as IKK
Inhibitors: Optimization of Oral Activity via the C3 Substituent.[2] ACS Medicinal Chemistry Letters. Link
Glaxo Group Ltd. (2005). Pyrimidine compounds for the treatment of inflammation. World Intellectual Property Organization (Patent WO2005040133A1). Link
Miller, D. D., et al. (2011). 3,5-Disubstituted-indole-7-carboxamides: the discovery of a novel series of potent, selective inhibitors of IKK-
.[3] Bioorganic & Medicinal Chemistry Letters. Link
1H-Indole-7-carboximidamide SMILES and InChIKey identifiers
The following technical guide is structured to provide an authoritative, in-depth analysis of 1H-Indole-7-carboximidamide , focusing on its chemical identity, synthesis, and pharmacological utility. Chemical Identity, Sy...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to provide an authoritative, in-depth analysis of 1H-Indole-7-carboximidamide , focusing on its chemical identity, synthesis, and pharmacological utility.
Chemical Identity, Synthesis, and Pharmacological Applications
Executive Summary
1H-Indole-7-carboximidamide (CAS: 851382-96-2) is a critical bicyclic heteroaromatic scaffold used primarily as a pharmacophore in the design of serine protease inhibitors and antiviral agents.[1][2][3][4][5] Characterized by an indole core substituted at the C7 position with a highly basic carboximidamide (amidine) group, this compound functions as a potent arginine mimetic.[2] Its structural rigidity and hydrogen-bonding capability make it an ideal anchor for targeting the S1 specificity pocket of trypsin-like enzymes (e.g., Thrombin, Factor Xa) and the active sites of viral attachment proteins.[1][2]
This guide details the compound's precise chemical identifiers, physicochemical profile, validated synthetic pathways, and its role in modern drug discovery.[2]
Chemical Identity & Structural Analysis[1][4][8]
Core Identifiers
The following identifiers are the definitive references for 1H-Indole-7-carboximidamide in chemical databases and regulatory filings.
Identifier Type
Value
Notes
IUPAC Name
1H-Indole-7-carboximidamide
Systematic nomenclature
CAS Registry Number
851382-96-2
Primary database key
Common Synonyms
7-Amidinoindole; Indole-7-carboxamidine
Used in med-chem literature
Molecular Formula
C₉H₉N₃
Molecular Weight
159.19 g/mol
Structural Codes (SMILES & InChI)
The SMILES string represents the topological structure of the molecule, while the InChI provides a layered, standard identification.[2]
Interpretation: The amino-imino-methyl group (NC(=N)-) is attached to the benzene ring of the indole at position 7 (adjacent to the bridgehead carbon C7a, proximal to the indole NH).[1][2]
c10-9(11)...: Connectivity layer defining the amidine attachment to the bicyclic core.[1][2]
h1-5,12H...: Hydrogen layer indicating aromatic protons and the exchangeable protons on the amidine/indole nitrogen.[2]
Physicochemical Profile
Understanding the physical properties is essential for evaluating the compound's "drug-likeness" and behavior in biological assays.[1][2]
Property
Value
Implication for Drug Design
LogP (Predicted)
~1.2
Moderate lipophilicity; good membrane permeability potential.[1][2]
pKa (Amidine)
~11.0 - 12.0
Highly basic; exists as a protonated cation at physiological pH (7.4).[2]
pKa (Indole NH)
~16.0
Very weak acid; remains neutral/protonated under standard conditions.[2]
H-Bond Donors
3 (Amidine NH₂, Indole NH)
Critical for binding aspartate/glutamate residues in protein pockets.[2]
H-Bond Acceptors
1 (Amidine N)
Facilitates water-mediated bridging in active sites.[1][2]
Topological Polar Surface Area
~50 Ų
Suggests good oral bioavailability (Rule of 5 compliant).[2]
Synthetic Pathways
The synthesis of 1H-Indole-7-carboximidamide typically proceeds from 1H-indole-7-carbonitrile .[1][2] The transformation of the nitrile to the amidine is the critical step, often requiring specific conditions to prevent side reactions on the electron-rich indole ring.[1][2]
Validated Synthetic Protocols
Method A: The Pinner Reaction (Classical)
This method is robust for large-scale synthesis but requires anhydrous conditions to avoid hydrolysis to the amide.[1][2]
Imidate Formation: The nitrile is treated with dry HCl gas in anhydrous ethanol at 0°C. The electron-deficient nitrile carbon is attacked by ethanol to form the ethyl imidate hydrochloride intermediate.[1][2]
Ammonolysis: The intermediate is treated with alcoholic ammonia (NH₃/MeOH) to displace the ethoxy group, yielding the amidine hydrochloride.[2]
Method B: The Amidoxime Route (Mild)
Preferred when sensitive functional groups are present.[2]
Amidoxime Formation: Reaction of the nitrile with hydroxylamine (NH₂OH[2]·HCl) and base (Na₂CO₃) yields the N-hydroxy-1H-indole-7-carboximidamide (amidoxime).[1][2]
Reduction: Catalytic hydrogenation (H₂/Pd-C) or reduction with Zinc/Acetic Acid converts the amidoxime to the amidine.[1][2]
Synthesis Workflow Visualization
The following diagram illustrates the logical flow of the synthesis from the commercially available 7-bromoindole or 7-cyanoindole precursors.
Caption: Comparative synthetic routes (Pinner vs. Amidoxime reduction) for generating the 7-amidine scaffold.
Pharmacological Relevance & Applications
Mechanism of Action: Arginine Mimesis
The 7-carboximidamide moiety is a bioisostere of the guanidine group found in the amino acid Arginine.[1][2] In drug design, this scaffold is utilized to form salt bridges with aspartic acid (Asp) or glutamic acid (Glu) residues located in the S1 specificity pocket of serine proteases.[2]
Binding Mode: The protonated amidine forms a bidentate hydrogen bond with the carboxylate of Asp189 (chymotrypsin numbering) at the bottom of the S1 pocket.[2]
Key Therapeutic Areas
Anticoagulants: As a core scaffold for Factor Xa inhibitors, preventing the coagulation cascade.
Antivirals (HIV-1): Indole-7-carboxamides and amidines have been identified as HIV-1 attachment inhibitors , binding to the viral gp120 protein and preventing entry into CD4+ T-cells.[1][2]
PARP Inhibitors: Used as a tricyclic core mimetic in the design of Poly(ADP-ribose) polymerase inhibitors for cancer therapy.[1][2]
Pharmacophore Interaction Map
The diagram below models the interaction of the protonated 1H-Indole-7-carboximidamide within a theoretical protease active site.[1][2]
Caption: Schematic of the salt-bridge and hydrophobic interactions driving the potency of 7-amidinoindole inhibitors.[1][2]
References
PubChem Compound Summary . 1H-Indole-7-carboxamide (Analog Reference). National Center for Biotechnology Information. Available at: [Link][2]
Yeung, K. S., et al. (2013) .[2] "Inhibitors of HIV-1 attachment.[1][2] Part 7: Indole-7-carboxamides as potent and orally bioavailable antiviral agents."[1][2] Bioorganic & Medicinal Chemistry Letters, 23(1), 198-202.[2] Available at: [Link]
Google Patents . "Substituted Indole Derivatives as Antiviral Agents (WO2005040133)."[2] Available at: [2]
Application Note: Scalable Synthesis of 1H-Indole-7-carboximidamide Hydrochloride
Topic: preparation of 1H-Indole-7-carboximidamide HCl salt Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.[1] Abstract & Introduction...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: preparation of 1H-Indole-7-carboximidamide HCl salt
Content Type: Create detailed Application Notes and Protocols.
Audience: Researchers, scientists, and drug development professionals.[1]
Abstract & Introduction
1H-Indole-7-carboximidamide (and its hydrochloride salt) is a critical pharmacophore in medicinal chemistry, particularly in the design of serine protease inhibitors (e.g., Thrombin, Factor Xa) and RNA-binding small molecules. The 7-position of the indole scaffold offers a unique vector for hydrogen bonding interactions within enzyme active sites, distinct from the more common 3- or 5-substituted analogs.
This guide details a robust, scalable protocol for converting 7-cyanoindole to 1H-indole-7-carboximidamide hydrochloride via the Pinner reaction. Unlike metal-catalyzed amidinations, this acid-mediated route avoids heavy metal contamination, making it highly suitable for pharmaceutical intermediates.
Key Chemical Challenges Addressed:
Indole Acid Sensitivity: While electron-rich indoles are prone to dimerization in strong acid, the electron-withdrawing nitrile group at C7 sufficiently deactivates the ring, allowing the use of anhydrous HCl without significant polymerization.
Hygroscopicity: The intermediate imidate ester is moisture-sensitive; this protocol utilizes a "telescoped" (one-pot, two-step) approach to minimize hydrolysis.
Retrosynthetic Analysis & Pathway
The synthesis relies on the classic Pinner Reaction , proceeding through an unstable imidate intermediate.[2]
Caption: Reaction pathway for the conversion of 7-cyanoindole to the amidine HCl salt, highlighting the moisture-sensitive imidate intermediate.
Experimental Protocol
Reagents and Equipment
Reagent
MW ( g/mol )
Equiv.
Role
7-Cyanoindole
142.16
1.0
Starting Material
Anhydrous Methanol
32.04
Solvent
Solvent (Must be <0.05% H2O)
Acetyl Chloride
78.50
10.0
HCl Generator (in situ)
Ammonia (7N in MeOH)
17.03
5.0
Nitrogen Source
Diethyl Ether
74.12
Anti-solvent
Precipitation
Equipment:
Flame-dried 2-neck round bottom flask (RBF) equipped with a drying tube (CaCl2 or Drierite).
Ice/Water bath.
Magnetic stirrer.
Vacuum filtration setup.
Step-by-Step Methodology
Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)
Note: Direct use of HCl gas is effective, but generating HCl in situ using Acetyl Chloride (AcCl) and Methanol is safer and more precise for lab-scale operations.
Preparation: Charge a flame-dried RBF with 7-cyanoindole (1.0 g, 7.0 mmol) and anhydrous Methanol (20 mL) . Stir to dissolve.
Acid Generation: Cool the solution to 0°C using an ice bath.
Observation: The reaction is exothermic. Ensure internal temperature remains <10°C to prevent side reactions.
Mechanism:[2][3][4][5] AcCl reacts with MeOH to generate anhydrous HCl and Methyl Acetate.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 16–24 hours .
Process Check: Monitor by TLC (50% EtOAc/Hexane). The starting nitrile spot (Rf ~0.6) should disappear. If precipitate forms, it is likely the imidate salt (good sign).
Step 2: Ammonolysis to Amidine
Concentration (Optional but Recommended): If the mixture is homogeneous, concentrate the solution under reduced pressure (keep bath <40°C) to ~50% volume to remove excess HCl/Methyl Acetate. If solid imidate has precipitated, you can proceed directly.
Ammonia Addition: Cool the residue/slurry back to 0°C .
Reaction: Add 7N Ammonia in Methanol (10 mL) slowly.
Completion: Seal the flask and stir at RT for 24 hours .
Chemistry: The ammonia displaces the methoxy group of the imidate to form the amidine.
Precipitation: Concentrate the reaction mixture to near dryness.
Trituration: Add cold Diethyl Ether (30 mL) or Acetone to the residue. Triturate (grind/stir) vigorously for 30 minutes. The crude product will crystallize as a white to off-white solid.[9]
Filtration: Filter the solid and wash with cold Ether (2 x 10 mL).
Drying: Dry under high vacuum at 40°C for 4 hours.
Recrystallization (if needed): Dissolve in minimal hot Methanol and precipitate with Ether.
Broad singlets >9.0 ppm confirm amidine salt formation.[1][6][7][8][10][11][12][13][14][15][16] Absence of methyl singlet (~4.0 ppm) confirms no imidate remains.
Disappearance of sharp nitrile peak is the primary indicator of conversion.
Mass Spectrometry
[M+H]+ = 160.08
Consistent with C9H9N3 parent mass.
Elemental Analysis
Cl content ~18%
Confirms mono-hydrochloride salt stoichiometry.
Troubleshooting & Optimization
Decision Tree for Low Yields
Caption: Diagnostic workflow for troubleshooting common Pinner reaction failures.
Expert Tips:
Moisture Control: The imidate intermediate is extremely sensitive to water. If water is present during Step 1 or 2, the imidate hydrolyzes to the methyl ester (dead-end byproduct). Solution: Use fresh anhydrous methanol and a drying tube.
Indole Stability: If the reaction turns dark black/brown, acid-catalyzed polymerization of the indole may be occurring. Solution: Lower the temperature to -10°C for the HCl addition and do not exceed RT.
Salt Form: The product is the HCl salt. Do not wash with basic water (NaHCO3), or you will generate the free base, which is more soluble in organics and harder to crystallize.
Safety Considerations
Acetyl Chloride: Reacts violently with water/methanol. Add slowly with cooling.[1] Generates HCl gas.[3] Work in a fume hood.
HCl Gas: Corrosive to lungs and metal.
Pressure: If sealing the flask for the ammonia step, ensure the glassware is rated for mild pressure, although 7N NH3/MeOH at RT usually generates minimal pressure.
References
Pinner Reaction Mechanisms & Conditions
Organic Chemistry Portal.[17] "Pinner Reaction."[2][3][5][17] Available at: [Link]
Synthesis of Indole Carboxamides (Analogous Chemistry)
General Amidine Synthesis via Pinner
Wikipedia. "Pinner reaction."[2][3][5][17] Available at: [Link]
Indole Chemistry & Reactivity
National Institutes of Health (PMC). "Chemistry, Applications, and Synthesis Methods of Indole Derivatives."[18] Available at: [Link]
purification methods for 1H-Indole-7-carboximidamide crude product
An Application Note and Protocol for the Multi-modal Purification of Crude 1H-Indole-7-carboximidamide Abstract 1H-Indole-7-carboximidamide is a valuable heterocyclic building block in medicinal chemistry, notable for it...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Multi-modal Purification of Crude 1H-Indole-7-carboximidamide
Abstract
1H-Indole-7-carboximidamide is a valuable heterocyclic building block in medicinal chemistry, notable for its structural resemblance to benzamidine, a common motif in serine protease inhibitors.[1][2] The purification of this compound from a crude synthetic mixture, however, presents significant challenges due to its high polarity and the strong basicity of the carboximidamide (amidine) functional group. This application note provides a comprehensive, multi-modal strategy for the purification of 1H-Indole-7-carboximidamide, designed for researchers, chemists, and drug development professionals. We detail three primary purification techniques: acid-base liquid-liquid extraction, optimized column chromatography, and recrystallization. The rationale behind each experimental choice is explained, grounding the protocols in the specific physicochemical properties of the target molecule.
Introduction: The Purification Challenge
The indole scaffold is a privileged structure in drug discovery, and its derivatives are known for a wide spectrum of biological activities.[3] The 7-carboximidamide substituent introduces a strongly basic center (pKa ≈ 11.6, inferred from benzamidine) that can engage in key hydrogen bonding interactions, making it a desirable feature for molecular design.[1][4][5] However, these same properties complicate purification.
Common impurities from synthesis may include unreacted starting materials (e.g., 1H-indole-7-carbonitrile), partially reacted intermediates (e.g., 1H-indole-7-carboxamide), and non-polar side products. A successful purification strategy must effectively separate the highly polar, basic product from these contaminants, which may have vastly different chemical properties. Furthermore, indole-containing compounds can be sensitive to prolonged exposure to strong acids, light, and air, necessitating careful handling to prevent degradation.[6][7]
This guide presents a logical workflow, enabling the scientist to select the appropriate method(s) based on the impurity profile of the crude material and the desired final purity.
Physicochemical Properties and Strategic Implications
A rational purification design begins with an analysis of the target molecule's properties.
Structure: 1H-Indole-7-carboximidamide
Molecular Formula: C₉H₉N₃
Molecular Weight: 159.19 g/mol
Basicity: The defining feature is the carboximidamide group. With an estimated pKa of ~11.6, it is readily protonated in acidic conditions (pH < 10) to form a water-soluble salt.[1][4] This is the cornerstone of the acid-base extraction protocol. The indole ring nitrogen (N-H) is only very weakly acidic (pKa ≈ 17) and does not interfere.
Solubility: The compound is expected to be soluble in polar organic solvents like methanol (MeOH), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its solubility in less polar solvents like ethyl acetate (EtOAc) and dichloromethane (DCM) is likely moderate, while it is expected to be poorly soluble in non-polar solvents such as hexanes and diethyl ether. In its protonated salt form, it is highly soluble in water.
Stability: As with many indole derivatives, the compound may be sensitive to oxidation and photodegradation, often indicated by a color change in the material.[6] Solutions should be protected from light, and long-term storage should be under an inert atmosphere at low temperatures.[6]
Overall Purification Workflow
The optimal purification path depends on the initial purity of the crude product and the final requirements. The following workflow provides a decision-making framework.
Caption: Decision workflow for purifying 1H-Indole-7-carboximidamide.
Principle of Causality: This technique leverages the high basicity of the amidine group to selectively move the target compound from an organic solvent into an acidic aqueous phase.[8][9] Neutral and acidic impurities remain in the organic layer. Subsequent basification of the aqueous layer deprotonates the amidine, rendering it insoluble in water and allowing for its recovery.[10]
Step-by-Step Methodology:
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), at a concentration of approximately 10-20 mg/mL. Use a separatory funnel for this process.
Acidic Extraction: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes.
Phase Separation: Allow the layers to separate fully. The protonated, water-soluble 1H-Indole-7-carboximidamide hydrochloride salt will be in the upper aqueous layer (if using DCM) or the lower aqueous layer (if using EtOAc). Drain and collect the aqueous layer.
Repeat Extraction: To ensure complete transfer, add a fresh portion of 1 M HCl to the remaining organic layer, shake, and combine the aqueous layers. A total of 2-3 extractions is typically sufficient. The organic layer containing non-basic impurities can now be discarded.
Basification and Precipitation: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 4 M sodium hydroxide (NaOH) dropwise with stirring until the pH is >12 (verify with pH paper). The neutral 1H-Indole-7-carboximidamide should precipitate as a solid.
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove residual salts, followed by a small amount of cold diethyl ether or hexanes to aid drying.
Drying: Dry the purified solid under high vacuum.
Caption: Phase transfer of the amidine during acid-base extraction.
Protocol 2: Normal-Phase Column Chromatography
Principle of Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase.[11][12] For a polar and basic compound like 1H-Indole-7-carboximidamide, strong interaction with the acidic silica gel can lead to peak tailing and poor recovery. To counteract this, a basic modifier (e.g., triethylamine) is added to the mobile phase to saturate the acidic sites on the silica, ensuring sharp, symmetrical peaks.
Step-by-Step Methodology:
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% DCM). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring a level, crack-free bed.
Sample Loading: Dissolve the crude or LLE-purified product in a minimal amount of the mobile phase or a strong solvent like MeOH. Adsorb this solution onto a small amount of silica gel ("dry loading") by evaporating the solvent. Carefully add the dried silica-adsorbed sample to the top of the column.
Eluent System: A gradient elution is recommended. A common system is Dichloromethane (DCM) and Methanol (MeOH) with a basic modifier.
Mobile Phase A: DCM
Mobile Phase B: 90:10:1 DCM/MeOH/Triethylamine (Et₃N)
Elution:
Begin eluting with 100% Mobile Phase A to wash off non-polar impurities.
Gradually increase the percentage of Mobile Phase B (e.g., in 5-10% increments) to increase the polarity of the eluent.
The product will elute at a higher concentration of Mobile Phase B.
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a similar solvent system.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Recrystallization
Principle of Causality: This method relies on the difference in solubility of the compound and impurities in a specific solvent system at varying temperatures.[13] An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at a low temperature, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.
Step-by-Step Methodology:
Solvent Screening: Test the solubility of the crude product in various solvents to find a suitable system. A good single solvent would be one like ethanol or isopropanol. A co-solvent system, such as Methanol/Water or Ethanol/Hexane, is often effective.[13][14]
Dissolution: Place the compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the more soluble solvent in a co-solvent pair) required to fully dissolve the material.
Decolorization (Optional): If the solution is colored due to minor impurities, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.
Crystallization:
Single Solvent: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, then further cool in an ice bath.
Co-solvent: While the solution is still hot, add the anti-solvent (the one in which the compound is poorly soluble) dropwise until persistent cloudiness is observed. Add a few drops of the primary hot solvent to redissolve the precipitate, then cool as described above.
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
Drying: Dry the crystals under high vacuum.
Data and Troubleshooting Summary
Method
Key Parameters
Expected Outcome
Acid-Base LLE
Organic Solvent: EtOAc or DCMAqueous Acid: 1 M HClAqueous Base: 4 M NaOH
Removes non-basic impurities. Yields product as a free base solid.
Separates compounds by polarity. High purity achievable.
Recrystallization
Solvent System: Methanol/Water, Ethanol/Hexane, or Isopropanol
Yields highly crystalline, pure material. Effective for removing closely related impurities.
Troubleshooting Common Issues
Problem
Possible Cause
Recommended Solution
Product forms an oil, not a precipitate, after basification in LLE.
The compound's melting point is low, or it is forming a solvate.
Try extracting the basified aqueous layer with a fresh portion of organic solvent (e.g., 3x DCM), then combine, dry, and concentrate the organic layers.
Streaking or tailing of the product spot on TLC/column.
The amidine is interacting strongly with acidic silica gel.
Ensure a basic modifier (0.5-1% triethylamine or ammonia in methanol) is included in the eluent for both TLC and column chromatography.
Poor recovery from recrystallization.
Too much solvent was used, or the compound is too soluble in the chosen solvent even when cold.
Concentrate the mother liquor and cool again to obtain a second crop of crystals.[14] Re-screen for a less effective solvent or a better anti-solvent.
Product color darkens during purification.
Oxidation or degradation of the indole ring.
Handle solutions away from direct light.[6] Purge solvents with nitrogen or argon. Avoid prolonged exposure to heat or strong acids.
Conclusion
The purification of 1H-Indole-7-carboximidamide requires a strategy that addresses its unique combination of high polarity and strong basicity. By applying a logical workflow of acid-base extraction to remove bulk non-basic impurities, followed by optimized column chromatography and/or recrystallization for final polishing, researchers can reliably obtain high-purity material suitable for further applications in drug discovery and development. The protocols described herein are robust, adaptable, and grounded in the fundamental physicochemical properties of the target molecule.
References
Alcázar, J., et al. (2021). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A, 125(1), 230–234. [Link]
Wakabayashi, K., et al. (1988). Stability of Mutagenic Nitrosated Products of Indole Compounds Occurring in Vegetables. IARC Scientific Publications, (89), 191-194. [Link]
Alcázar, J., et al. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A. [Link]
Williams, R. (n.d.). pKa Data Compiled by R. Williams. EPFL. [Link]
Pinto, D. J., et al. (2003). Structure-Based Design of Novel Guanidine/Benzamidine Mimics. Journal of Medicinal Chemistry, 46(25), 5397–5411. [Link]
Wang, Y., et al. (2013). Crystallization purification of indole. ResearchGate. [Link]
Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. [Link]
PubChem (n.d.). 1H-Indole-7-carboxamide. National Center for Biotechnology Information. [Link]
PubChem (n.d.). Benzamidine. National Center for Biotechnology Information. [Link]
Lee, M., et al. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]
PubChem (n.d.). N-methyl-1H-indole-7-carboxamide. National Center for Biotechnology Information. [Link]
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
Osu, C. I., et al. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). International Journal of Environmental Analytical Chemistry, 102(16), 1-11. [Link]
Waters Blog (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
Depardieu, M., et al. (2019). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. Molecules, 24(5), 899. [Link]
Khare, V., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases, 6(11), 3041–3052. [Link]
LookChem (n.d.). Cas 1074-88-0, Indole-7-carboxaldehyde. [Link]
Sweidan, K., et al. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society, 97(9b), 1557-1563. [Link]
Application Note: Solvent Selection & Recrystallization Protocols for 7-Amidinoindole Hydrochloride
This Application Note is designed for research scientists and process chemists involved in the purification of 7-amidinoindole, a critical pharmacophore in the synthesis of serine protease inhibitors (e.g., thrombin, Fac...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for research scientists and process chemists involved in the purification of 7-amidinoindole, a critical pharmacophore in the synthesis of serine protease inhibitors (e.g., thrombin, Factor Xa inhibitors).
Executive Summary
The purification of 7-amidinoindole (typically isolated as the hydrochloride salt) presents a unique challenge due to its amphiphilic nature. The molecule consists of a hydrophobic indole core fused with a highly polar, basic amidine group at the C7 position. Improper solvent selection often leads to "oiling out" (liquid-liquid phase separation) or hydrolysis of the amidine to the corresponding amide (7-carbamoylindole).
This guide provides a scientifically grounded protocol for selecting solvent systems that maximize yield and purity while mitigating hydrolytic decomposition.
Physicochemical Profiling & Solubility Logic
To select the correct solvent, one must understand the competing intermolecular forces within the crystal lattice.
Structural Analysis
Indole Core: Aromatic, planar, and hydrophobic. Soluble in organic solvents (EtOAc, DCM).
Amidine Moiety (
): Highly basic (). In its free base form, it is polar; in its salt form (HCl), it is ionic and highly water-soluble.
Critical Risk:Hydrolysis. The amidine carbon is electrophilic. In the presence of water and heat (especially at neutral/basic pH), it irreversibly hydrolyzes to the amide.
Solubility Matrix (HCl Salt Form)
The following table summarizes the solubility behavior of 7-amidinoindole HCl based on polarity and dielectric constants.
Solvent Class
Representative Solvents
Solubility (Hot)
Solubility (Cold)
Suitability
Protics (High Polarity)
Water, Methanol
High
High
Primary Solvent (Too soluble for single-solvent crystallization)
Protics (Med Polarity)
Ethanol, Isopropanol (IPA)
High
Moderate
Ideal Primary Solvent
Aprotic Polar
DMSO, DMF
Very High
High
Avoid (Hard to remove, high loss)
Esters/Ketones
Ethyl Acetate, Acetone
Low
Insoluble
Anti-Solvent (Risk of reaction with Acetone*)
Ethers
Diethyl Ether, MTBE, THF
Very Low
Insoluble
Ideal Anti-Solvent
Alkanes
Hexane, Heptane
Insoluble
Insoluble
Wash Solvent
> Note: Primary amines/amidines can react with ketones (acetone) to form imines/aminals under acidic conditions. While sterically hindered, it is safer to use Ethers or Esters as anti-solvents.
Decision Logic for Solvent Selection
The following flowchart illustrates the logical pathway for determining the optimal recrystallization method based on initial solubility tests.
Figure 1: Decision tree for selecting the purification strategy. For 7-amidinoindole HCl, Method B is statistically the most successful.
Recommended Protocol: The Binary Solvent Displacement
Based on the amphiphilic nature of 7-amidinoindole, a Solvent/Anti-Solvent system is superior to single-solvent cooling. This method allows for purification at lower temperatures, reducing the risk of thermal decomposition.
System: Ethanol (Solvent) / Diethyl Ether or MTBE (Anti-Solvent)
Step-by-Step Methodology
1. Dissolution (The "Minimum" Rule)
Place the crude 7-amidinoindole HCl (e.g., 1.0 g) in a clean Erlenmeyer flask.
Add absolute Ethanol (not 95%, to minimize water) in small aliquots (0.5 mL) while heating gently on a steam bath or heat block (approx. 60-70°C).
Swirl constantly. Add just enough hot ethanol to dissolve the solid completely.
Note: If colored impurities remain insoluble, filter the hot solution through a pre-warmed glass frit or fluted filter paper.
2. The Cloud Point (Nucleation)
Remove the flask from heat.
While the solution is still warm (but not boiling), add the anti-solvent (Diethyl Ether or MTBE ) dropwise.
Stop immediately when a faint, persistent turbidity (cloudiness) appears. This indicates the solution has reached saturation.[2]
3. Clearing and Cooling
Add 1-2 drops of Ethanol to clear the turbidity (return to just below saturation).
Cover the flask with Parafilm (poke a small hole) or a watch glass.
Allow the flask to cool to room temperature undisturbed on a cork ring.
Scientific Principle: Rapid cooling traps impurities. Slow cooling allows the crystal lattice to reject impurities (thermodynamic control).
Once at room temperature, place in an ice bath (0-4°C) for 30 minutes to maximize yield.
4. Isolation
Filter the crystals using vacuum filtration (Buchner funnel).[3]
Wash: Rinse the filter cake with cold mixture of Ethanol/Ether (1:4 ratio) or pure cold Ether.
Dry: Dry under high vacuum at 40°C. Avoid high heat to prevent desolvation or decomposition.
Troubleshooting & Critical Controls
Observation
Diagnosis
Corrective Action
Oiling Out (Liquid droplets form instead of crystals)
The anti-solvent was added too fast, or the temperature dropped too quickly.
Re-heat to dissolve the oil. Add a "seed crystal" of pure product if available. Scratch the inner glass wall with a rod to induce nucleation.
Low Yield
Compound is too soluble in Ethanol.
Boil off half the Ethanol volume and add more Anti-Solvent. Ensure the ice bath step is sufficient.[4]
Amide Formation (Check via LC-MS: M+1 = +1 mass unit vs Amidine)
Hydrolysis occurred due to water presence.
Ensure solvents are anhydrous. If using water, add 1-2 drops of conc. HCl to the solvent to suppress the equilibrium shift toward the amide.
Colored Impurities
Oxidation products (indoles darken on air contact).
Add activated charcoal to the hot ethanol solution, stir for 2 mins, and filter hot before adding the anti-solvent.
References
Synthesis of Amidinoindoles:
Sahyoun, T. et al. (2019). Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Sains Malaysiana.
[Link]
(Note: Describes the synthesis and handling of the regioisomer 6-amidinoindole, providing analogous solubility and stability data.)
General Recrystallization Theory:
Pande, V. et al. (2024). Ultimate Guide to Choosing the Perfect Solvent for Recrystallization. Pink Ribbon.
[Link]
Purification of Amidine Salts:
Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425.
(Classic text establishing the stability profiles of amidine hydrochlorides in various solvents.)
Solvent Selection Guides:
University of Massachusetts Amherst. Recrystallization Procedures and Solvent Selection.
[Link]
Application Note: Microwave-Assisted Synthesis of Indole-7-Carboximidamide Derivatives
Executive Summary & Pharmacological Context Indole-7-carboximidamides (and their functionalized derivatives) are highly privileged pharmacophores in modern drug discovery. Most notably, complex functionalized indoles, su...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Context
Indole-7-carboximidamides (and their functionalized derivatives) are highly privileged pharmacophores in modern drug discovery. Most notably, complex functionalized indoles, such as1, have demonstrated profound efficacy in the expansion of human hematopoietic stem cells, offering novel therapeutic avenues for hematopoietic disorders and autoimmune diseases[1].
Historically, the conversion of indole-7-carbonitriles to their corresponding carboximidamides via classical Pinner reactions or conventional heating with Garigipati’s reagent (
) has been plagued by prolonged reaction times (often 24–48 hours), poor yields, and the formation of intractable side products. 2 solves these bottlenecks. By utilizing direct dielectric heating, MAOS drastically accelerates the reaction kinetics, reducing synthesis time to minutes while significantly enhancing regioselectivity and overall yield[2].
Mechanistic Rationale & Microwave Kinetics
The protocol detailed below utilizes Garigipati’s reagent —an amino(methyl)aluminum chloride complex generated in situ from trimethylaluminum (
) and ammonium chloride ().
Causality of Reagent and Solvent Selection:
Stoichiometry: The indole nitrogen (N-H) is weakly acidic and will readily consume one equivalent of the aluminum reagent. Therefore, a significant excess (typically 5.0 equivalents) of
is required to ensure sufficient active reagent remains to drive the sterically hindered nitrile-to-amidine conversion.
Microwave Transparency: Anhydrous toluene is utilized as the solvent because it is highly microwave-transparent (low loss tangent). During microwave irradiation, the electromagnetic energy selectively couples with the highly polar aluminum-nitrile intermediate rather than the bulk solvent. This creates localized superheating ("hot spots") that rapidly force the nucleophilic addition of the amine to the nitrile carbon without boiling the solvent over.
Figure 1: Mechanistic sequence of aluminum-mediated nitrile amidation.
Experimental Workflow
Figure 2: Workflow for the microwave-assisted synthesis of indole-7-carboximidamide.
Step-by-Step Self-Validating Protocol
Phase 1: Preparation of Garigipati’s Reagent
Caution: Trimethylaluminum (
) is highly pyrophoric. All steps must be performed under a strict inert atmosphere (Argon or ).
Setup: To an oven-dried, argon-flushed microwave vial equipped with a magnetic stir bar, add anhydrous
(5.0 eq, 5.0 mmol).
Suspension: Suspend the salt in anhydrous toluene (4.0 mL) and cool the vial to 0 °C in an ice bath.
Addition: Dropwise, add
(2.0 M in toluene, 5.0 eq, 2.5 mL).
Self-Validation Check: Observe the reaction closely. Methane gas evolution will immediately occur. Allow the mixture to warm to room temperature and stir until gas evolution completely ceases (approx. 1–2 hours). If bubbling continues, the active
species is not fully formed; do not proceed until the solution is clear and stable.
Phase 2: Microwave Amidation
Substrate Addition: Add 1H-indole-7-carbonitrile (1.0 eq, 1.0 mmol) to the clear reagent solution. Seal the microwave vial with a Teflon-lined crimp cap.
Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover).
Parameters: Heat the mixture to 120 °C for 20 minutes (Power max: 100 W, Pressure limit: 250 psi). Note: For highly functionalized derivatives, temperatures up to 140 °C can be utilized as demonstrated in 1[1].
Cooling: Allow the reactor to actively cool the vial to 25 °C via compressed air before decapping.
Phase 3: Quench and Isolation
Causality of Quenching: Standard aqueous quenching of aluminum reagents generates gelatinous
emulsions that trap the highly polar amidine product, devastating the isolated yield.
Silica Quench: Transfer the crude reaction mixture directly into a vigorously stirring slurry of silica gel (approx. 5 g) in chloroform/methanol (4:1, 20 mL).
Filtration: Stir for 15 minutes to allow the silica to physically bind the aluminum salts. Filter the slurry through a pad of Celite and wash the filter cake extensively with
/MeOH (4:1).
Concentration: Concentrate the filtrate under reduced pressure.
Purification: Purify via flash column chromatography using a highly polar eluent system (e.g.,
: MeOH : at 90:9:1).
Analytical Validation & Self-Correction
To confirm the success of the protocol, perform the following analytical checks:
TLC Monitoring: The starting nitrile is relatively non-polar (runs well in EtOAc/Hexane). The resulting carboximidamide is extremely polar. If using 10% MeOH in DCM with 1%
, the product should appear as an intense UV-active spot at .
LC-MS: Look for the clean
peak corresponding to the amidine mass. The absence of the nitrile mass confirms complete conversion.
NMR (DMSO-): The definitive marker of success is the complete disappearance of the nitrile IR stretch (~2220 ) and the appearance of broad, exchangeable amidine N-H protons typically resonating between 8.5 and 9.5 ppm.
Quantitative Data Comparison
The implementation of MAOS provides a dramatic statistical advantage over conventional thermal methods for 3[3].
Parameter
Conventional Heating
Microwave-Assisted (MAOS)
Reagents
, (5.0 eq)
, (5.0 eq)
Solvent
Anhydrous Toluene
Anhydrous Toluene
Temperature
80 °C (Oil Bath)
120 °C (Dielectric Heating)
Reaction Time
24 - 48 hours
20 minutes
Isolated Yield
45% - 55%
85% - 92%
Purity (LC-MS)
< 90% (Thermal degradation)
> 95% (Clean conversion)
References
Pyrimido[4,5-B]indole derivatives and use thereof in the expansion of hematopoietic stem cells. Google Patents (US9409906B2).1
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. 3
Microwave-assisted synthesis of medicinally relevant indoles. PubMed. 2
Application Note: Handling and Storage Protocols for Hygroscopic Amidine Salts
Abstract Amidine salts (e.g., benzamidine hydrochlorides, pentamidine derivatives) are critical pharmacophores in medicinal chemistry, particularly as protease inhibitors and prodrug moieties. However, their pronounced h...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Amidine salts (e.g., benzamidine hydrochlorides, pentamidine derivatives) are critical pharmacophores in medicinal chemistry, particularly as protease inhibitors and prodrug moieties. However, their pronounced hygroscopicity presents a dual challenge: physical deliquescence and chemical hydrolysis. This guide provides a scientifically grounded, self-validating framework for handling these compounds. By understanding the Critical Relative Humidity (CRH) and the mechanistic pathways of amidine hydrolysis, researchers can implement "Dry Chain" protocols that preserve compound integrity from synthesis to biological assay.
Scientific Foundation: The Hygroscopic-Hydrolytic Cycle
To handle amidine salts effectively, one must understand why they degrade. It is not merely a physical phase change; it is a chemical vulnerability triggered by water uptake.
The Mechanism of Failure
Amidine salts (
) are stable in the dry crystalline state. However, upon absorbing atmospheric moisture, they form a saturated solution on the crystal surface. In this aqueous micro-environment, the amidinium ion is susceptible to hydrolysis, converting the active pharmacophore into an inactive amide.
Key Degradation Pathway:
Sorption: The salt absorbs water when ambient Relative Humidity (RH) > Critical Relative Humidity (CRH).
Dissolution: A localized aqueous layer forms (deliquescence).
Hydrolysis: Water acts as a nucleophile.[1][2] While amidinium ions are resistant to acid-catalyzed hydrolysis, the local pH in the surface water layer can drift. If the counter-ion is weak or if trace basicity exists, the equilibrium shifts toward the tetrahedral intermediate, collapsing into the primary amide and ammonia/ammonium.
Critical Relative Humidity (CRH)
The CRH is the specific humidity level at which a salt begins to absorb moisture from the atmosphere to form a saturated solution.
Rule of Thumb: If your lab humidity is above the salt's CRH, the salt will dissolve itself.
Amidine Specifics: Many amidine HCl salts have a CRH below 50%, making them unstable in standard laboratory air (often 40-60% RH).
Visualizing the Degradation & Decision Logic
Diagram 1: Amidine Hydrolysis Pathway
This diagram illustrates the chemical conversion that occurs when storage conditions fail.
Caption: Mechanistic pathway of amidine degradation.[1][3] Moisture uptake facilitates the nucleophilic attack of water, leading to irreversible amide formation.
Diagram 2: Handling Decision Tree (CRH-Based)
Use this logic flow to determine the necessary rigor of your handling protocol.
Caption: Decision matrix for selecting handling protocols based on the relationship between Lab RH and the compound's Critical Relative Humidity.
Protocol 1: Receipt and Initial Processing ("The Cold Chain")
Objective: Prevent condensation and immediate hydrolysis upon removing the compound from cold transit.
The "Why": Cold containers act as dehumidifiers. If you open a -20°C vial in a 20°C lab, water vapor instantly condenses on the salt. This "flash wetting" initiates degradation before you even weigh the sample.
Step-by-Step:
Receipt: Inspect the shipping container. If the ice pack is melted but the sample is cold, do not open the vial .
Equilibration (Critical Step):
Place the sealed vial in a desiccator containing active desiccant (Silica Gel or
).
Allow it to warm to room temperature (RT) slowly.
Time: Minimum 3 hours for small vials; overnight for bottles >10g.
Verification: Wipe the exterior of the vial with a tissue. If condensation appears on the glass, it is not yet equilibrated.
Initial Aliquoting: Once at RT, move the vial immediately to a glove bag or dry box (see Protocol 2) to divide the bulk into single-use aliquots. Never store the bulk container in and out of the freezer repeatedly.
Protocol 2: Weighing and Handling ("The Dry Chain")
Objective: Obtain accurate mass without introducing water errors or degrading the stock.
The "Why": Hygroscopic salts can gain 1-5% mass in minutes on an open balance pan. This leads to under-dosing (you are weighing water, not drug) and stock contamination.
Method A: The Glove Bag (Recommended for High Value/High Risk)
Application Notes & Protocols: Catalytic Hydrogenation of Indole-7-Carboximidamide
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of indole-7-carboximidamide. Saturated nitrogen-containing he...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of indole-7-carboximidamide. Saturated nitrogen-containing heterocycles are pivotal scaffolds in medicinal chemistry, and the reduction of the indole nucleus and associated functional groups offers a direct pathway to novel chemical entities with three-dimensional complexity. Given the absence of established, direct protocols for this specific substrate, this guide synthesizes proven methodologies for indole ring hydrogenation and amidine reduction. It presents a strategic framework, including detailed experimental protocols, mechanistic considerations, and safety procedures, to enable the successful synthesis of 2,3-dihydroindole-7-carboximidamide and fully saturated octahydroindole-7-carboximidamide derivatives.
Introduction: Strategic Importance
The indole ring is a privileged structure in drug discovery, but its planar nature can limit interactions with biological targets. Catalytic hydrogenation transforms this flat, aromatic system into stereochemically rich indoline and octahydroindole cores, which are prevalent in many bioactive molecules and natural products.[1][2] The carboximidamide (amidine) moiety at the 7-position is a strong basic group, capable of forming key interactions in biological systems. Its reduction to a primary amine (aminomethyl group) further expands the accessible chemical space.
The primary challenge in the hydrogenation of indole-7-carboximidamide lies in achieving chemoselectivity. The indole ring itself is resonance-stabilized and requires specific activation for reduction.[1] Key difficulties include:
Low Reactivity: The aromaticity of the indole ring necessitates harsh conditions or an activation strategy to facilitate hydrogenation.[1]
Over-reduction: The initial product, an indoline, can undergo further hydrogenation to form an octahydroindole, making selectivity a significant challenge.[3]
Catalyst Poisoning: The resulting cyclic secondary amine (indoline) can poison the metal catalyst, hindering the reaction's progress.[3]
Amidine Group Reactivity: The carboximidamide group itself can be reduced, and its basicity may influence catalyst performance.
This guide addresses these challenges by proposing distinct protocols for selective and complete hydrogenation.
Mechanistic Considerations & Pathway Design
The hydrogenation of unprotected indoles is often facilitated by a Brønsted acid co-catalyst.[4][5] The acid protonates the indole at the C-3 position, disrupting the aromaticity and forming a reactive iminium ion intermediate.[3][4][5][6] This intermediate is more susceptible to hydride attack from the catalyst surface.
The choice of catalyst and reaction conditions dictates the final product. Milder conditions typically favor the formation of the indoline, while more forcing conditions are required to saturate the benzene portion of the indole ring.
Figure 1. Potential hydrogenation pathways for indole-7-carboximidamide.
Experimental Protocols
Safety First: High-pressure hydrogenation reactions are inherently hazardous due to the use of flammable hydrogen gas, pyrophoric catalysts (especially Raney® Nickel and dry Pd/C), and high pressures.[7][8]
All operations must be conducted in a certified chemical fume hood with a blast shield.[8][9]
Ensure the reactor is properly assembled, leak-tested with an inert gas (e.g., nitrogen) before introducing hydrogen.[10]
Personnel must be thoroughly trained in high-pressure reactor operation and wear appropriate personal protective equipment (PPE).[10][11]
Eliminate all potential ignition sources from the area.[7][10]
Properly purge the system with nitrogen before and after the reaction to remove all oxygen and residual hydrogen.[7][10]
Protocol 1: Selective Hydrogenation to 2,3-Dihydroindole-7-carboximidamide
This protocol focuses on the selective reduction of the 2,3-double bond of the indole ring, leveraging a heterogeneous platinum or palladium catalyst under acidic conditions. The use of an acid activator is crucial for unprotected indoles.[1][3][4][12]
Rationale: Platinum on carbon (Pt/C) in the presence of a Brønsted acid has been shown to be highly effective for the selective hydrogenation of unprotected indoles to indolines in excellent yields under moderate conditions.[3][4][12] Palladium on carbon (Pd/C) can also be effective, particularly on specialized supports or with specific acid promoters like phosphoric acid, even at atmospheric pressure.[1]
Parameter
Recommended Condition
Rationale / Notes
Catalyst
5-10% Platinum on Carbon (Pt/C) or 5-10% Palladium on Carbon (Pd/C)
Pt/C is often reported as more effective for unprotected indoles.[1][3] Pd/C is a viable, less expensive alternative.[1]
Catalyst Loading
5–10 mol%
A standard starting point for optimization.
Substrate
Indole-7-carboximidamide
Assumed to be in its free base or salt form.
Solvent
Water or Ethanol/Water mixture
Water is an environmentally benign and effective solvent for this transformation.[1][3][12]
Acid Activator
p-Toluenesulfonic acid (p-TSA) or Phosphoric acid (H₃PO₄)
Equimolar amount relative to the substrate. Essential for activating the indole ring.[1][3]
Hydrogen Pressure
1–30 bar (15–435 psi)
Higher pressure can increase reaction rate but may reduce selectivity. Start at lower pressures.[1]
Temperature
25–50 °C
Reactions are often successful at room temperature.[3][4] Gentle heating may be required.
Reaction Time
4–24 hours
Monitor by TLC or LC-MS.
Step-by-Step Procedure:
Vessel Preparation: To a suitable high-pressure reactor vessel, add indole-7-carboximidamide (1.0 eq) and the acid activator (1.0 eq).
Solvent Addition: Add the chosen solvent (e.g., water) to achieve a substrate concentration of approximately 0.1 M.
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Pt/C or Pd/C catalyst (5-10 mol%). If using a dry catalyst, this step must be performed with extreme care to avoid ignition. Using a water-wet catalyst is highly recommended for safety.
System Purge: Seal the reactor. Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to remove all air.[7][10]
Reaction Execution: Pressurize the reactor to the desired hydrogen pressure. Begin vigorous stirring and heat to the target temperature if necessary. Monitor the reaction progress by observing hydrogen uptake and analyzing aliquots via TLC or LC-MS.
Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system thoroughly with nitrogen.
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. CAUTION: The catalyst on the filter pad may be pyrophoric. Do not allow it to dry in the air. Quench the filter cake carefully with water before disposal.[7]
Purification: Basify the filtrate with an appropriate base (e.g., NaHCO₃ or NaOH solution) to neutralize the acid and precipitate the product or prepare it for extraction. The product can then be purified by extraction, crystallization, or column chromatography.
Protocol 2: Complete Hydrogenation to Octahydroindole-7-carboximidamide
Full saturation of the indole ring requires more forcing conditions and often a different catalyst, such as Rhodium, which is more effective for hydrogenating aromatic rings.[13][14]
Rationale: Rhodium on alumina (Rh/Al₂O₃) or other supports is a well-established catalyst for the hydrogenation of aromatic systems.[13][15] Higher temperatures and pressures are typically necessary to overcome the resonance stability of the benzene ring.[2]
Parameter
Recommended Condition
Rationale / Notes
Catalyst
5% Rhodium on Alumina (Rh/Al₂O₃) or Rhodium on Carbon (Rh/C)
Rhodium is highly active for arene hydrogenation.[13][14]
Catalyst Loading
5–10 mol%
Higher loading may be required for full conversion.
Substrate
Indole-7-carboximidamide or 2,3-Dihydroindole-7-carboximidamide
Starting from the indoline may provide a cleaner reaction.
Solvent
Acetic Acid, Ethanol, or Tetrahydrofuran (THF)
Protic or coordinating solvents are typically used.
Hydrogen Pressure
50–100 bar (725–1450 psi)
High pressure is required for benzene ring reduction.[2]
Temperature
80–150 °C
Elevated temperatures are necessary to achieve a reasonable reaction rate.[2]
Reaction Time
24–72 hours
These reactions are often slow. Monitor for completion.
Step-by-Step Procedure:
Vessel Preparation & Charging: Follow steps 1-3 from Protocol 1, using the Rh/Al₂O₃ catalyst and an appropriate solvent like acetic acid or ethanol.
System Purge: Seal and purge the reactor thoroughly as described in Protocol 1.
Reaction Execution: Pressurize the reactor to 50-100 bar with hydrogen. Heat the reaction mixture to the target temperature (80-150 °C) with vigorous stirring.
Work-up & Purification: Follow steps 6-8 from Protocol 1. The resulting octahydroindole derivative will be a mixture of diastereomers, which may require specialized chromatographic techniques for separation.
Protocol 3: Reduction of the Carboximidamide Group
While the primary focus is on the indole ring, the carboximidamide (amidine) group can also be reduced to an aminomethyl group (-CH₂NH₂). This transformation typically requires specific catalysts like Raney® Nickel.
Rationale: Raney® Nickel is a classic and effective catalyst for the reduction of nitriles and related functional groups to primary amines.[16][17][18] The reaction is often conducted in the presence of ammonia to suppress the formation of secondary and tertiary amine byproducts.[18]
Note: This protocol can potentially be combined with Protocol 2 for a one-pot full reduction of both the indole and amidine functionalities, although this would require significant optimization.
Parameter
Recommended Condition
Rationale / Notes
Catalyst
Raney® Nickel (slurry in water or ethanol)
Highly active for nitrile and amidine reduction.[16][18] Pyrophoric when dry.
Standard pressure range for this type of reduction.
Temperature
50–100 °C
Moderate heating is typically required.
Reaction Time
12–48 hours
Monitor by TLC or LC-MS.
Step-by-Step Procedure:
Vessel Preparation: To a high-pressure reactor, add the substrate and the ethanolic ammonia solvent.
Catalyst Addition: Carefully add the Raney® Nickel slurry. EXTREME CAUTION: Raney® Nickel is pyrophoric and must be handled under a liquid or inert atmosphere at all times.
System Purge and Execution: Follow the purging and reaction execution steps as outlined previously.
Work-up: After completion, cool, vent, and purge the reactor. The catalyst can be separated by careful filtration (keeping it wet) or by using a magnetic stirrer to hold it at the bottom of the flask while decanting the supernatant. The product can be isolated after solvent removal.
Analytical Characterization
Confirmation of the desired products requires a combination of analytical techniques:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the loss of aromatic signals and the appearance of aliphatic signals corresponding to the saturated ring systems.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the product, corresponding to the addition of 2 (indoline), 8 (octahydroindole), or 10 (fully reduced) hydrogen atoms.
High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor reaction progress and determine the purity of the final product. Chiral HPLC may be necessary if asymmetric hydrogenation methods are employed.
Figure 2. General experimental workflow for catalytic hydrogenation.
Conclusion
References
Török, B., et al. (2011). Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge. Organic Letters. Available at: [Link][3][4][12]
H.E.L Group (2026). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. Available at: [Link][10]
Bianchini, C., et al. (2003). Hydrogenation of Indole by Phosphine-Modified Rhodium and Ruthenium Catalysts. Organometallics. Available at: [Link]
Scantech (2025). Hydrogenation Reaction Safety In The Chemical Industry. Available at: [Link][7]
Török, B., et al. (2011). Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge. ACS Figshare. Available at: [Link]
Wang, C., et al. (2014). Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. Chinese Journal of Catalysis. Available at: [Link][1]
Zhou, Y-G., et al. (2014). Homogenous Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope and Mechanistic Studies. Journal of the American Chemical Society. Available at: [Link][6]
Török, B., et al. (2011). Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge. Organic Letters. Available at: [Link]
Cheng, C. & Brookhart, M. (2012). Iridium-Catalyzed Reduction of Secondary Amides to Secondary Amines and Imines by Diethylsilane. Journal of the American Chemical Society. Available at: [Link]
Organic Chemistry Portal. Amine synthesis by amide reduction. Available at: [Link]
Du, H., et al. (2022). Palladium-Catalyzed Asymmetric Hydrogenation of Unprotected 3-Substituted Indoles. Organic Letters. Available at: [Link]
O'Brien, A. G., et al. (2022). Mild Divergent Semireductive Transformations of Secondary and Tertiary Amides via Zirconocene Hydride Catalysis. Journal of the American Chemical Society. Available at: [Link]
Princeton Powder. Rhodium on alumina catalyst supplier. Available at: [Link][13]
Samant, P. V., et al. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. Available at: [Link][8]
ResearchGate. (2025). Highly Enantioselective Synthesis of Chiral 3-Substituted Indolines by Catalytic Asymmetric Hydrogenation of Indoles | Request PDF. Available at: [Link]
Afewerki, S. & Adolfsson, H. (2016). Catalytic Amide Reductions under Hydrosilylation Conditions. Diva-Portal.org. Available at: [Link]
Garg, N. K., et al. (2019). Facile Reduction of Amides Using Nickel Catalysis: Reduction of 12-Aminododecanolactam. Organic Syntheses. Available at: [Link]
H.E.L Group. (2026). Hydrogenation: How we can make it safer. Available at: [Link][11]
ResearchGate. Heterogeneous catalytic reduction of amides to amines. Available at: [Link]
Zhou, Y-G., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. Available at: [Link][2]
Shi, Y., et al. (2022). Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. CCS Chemistry. Available at: [Link]
IRIS. (n.d.). A Low Rhodium Content Smart Catalyst for Hydrogenation and Hydroformylation Reactions. Available at: [Link][14]
Wikipedia. (n.d.). Palladium on carbon. Available at: [Link]
Wikipedia. (n.d.). Raney nickel. Available at: [Link][16]
Hein, J. E., et al. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. Accounts of Chemical Research. Available at: [Link]
ResearchGate. (n.d.). Reaction paths of aromatic hydrogenation and ring opening over Ir/Al2O3 (and Rh/Al2O3). Available at: [Link][15]
Beilstein-Institut. (2025). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Thematic Series. Available at: [Link]
Zhou, Y-G., et al. (2010). Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles Activated by Brønsted Acids. Journal of the American Chemical Society. Available at: [Link][5]
ResearchGate. (2025). Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP. | Request PDF. Available at: [Link]
University of Pittsburgh. (2012). Safety Guidelines for Hydrogenation Reactions. EH&S Guideline Number: 04-027. Available at: [Link][9]
Greish, A. A., et al. (2023). Rhodium-Based Catalysts: An Impact of the Support Nature on the Catalytic Cyclohexane Ring Opening. Catalysts. Available at: [Link]
Hizartzidis, L., et al. (2019). Synthesis and Cytotoxicity of Octahydroepoxyisoindole-7-carboxylic Acids and Norcantharidin-Amide Hybrids as Norcantharidin Analogues. ChemMedChem. Available at: [Link]
Google Patents. (n.d.). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. Available at: [17]
Le, T-N., et al. (2021). Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. Nature Communications. Available at: [Link]
ResearchGate. (n.d.). Catalytic hydrogenation of aromatic ring over ruthenium nanoparticles supported on α-Al2O3 at room temperature | Request PDF. Available at: [Link]
Costa, M., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts. Available at: [Link][18]
Garg, N. K., et al. (2017). Nickel-Catalyzed Reduction of Secondary and Tertiary Amides. Journal of the American Chemical Society. Available at: [Link]
Google Patents. (n.d.). EP1256590B1 - Method for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2.
European Patent Office. (2008). Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. Available at: [Link]
Google Patents. (n.d.). EP1724260B1 - Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril.
preventing hydrolysis of 1H-Indole-7-carboximidamide to amide
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis to the Corresponding Amide Welcome to the technical support center for 1H-Indole-7-carboximidamide. This resource is design...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis to the Corresponding Amide
Welcome to the technical support center for 1H-Indole-7-carboximidamide. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering challenges with the hydrolytic stability of this compound. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments and the success of your research endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of 1H-Indole-7-carboximidamide.
Q1: What is 1H-Indole-7-carboximidamide, and why is its hydrolysis a concern?
1H-Indole-7-carboximidamide, also known as an amidine, is a valuable building block in medicinal chemistry and drug discovery. The core issue is its susceptibility to hydrolysis, a chemical reaction with water that converts the carboximidamide (amidine) functional group into a carboxamide (amide). This transformation can significantly alter the compound's biological activity, binding affinity, and pharmacokinetic properties, thereby compromising experimental results and the therapeutic potential of any resulting drug candidates.
Q2: What are the primary factors that promote the hydrolysis of 1H-Indole-7-carboximidamide?
The hydrolysis of carboximidamides is primarily influenced by pH, temperature, and the solvent system. Both acidic and basic conditions can catalyze the hydrolysis reaction.[1][2] Elevated temperatures generally accelerate the rate of hydrolysis.[2][3] Protic solvents, such as water and alcohols, can also participate in and facilitate the hydrolysis process.[4]
Q3: How can I detect if my sample of 1H-Indole-7-carboximidamide has undergone hydrolysis?
Several analytical techniques can be employed to detect the presence of the corresponding amide impurity. The most common methods include:
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the carboximidamide from its amide hydrolytic product. The two compounds will typically have different retention times.
Liquid Chromatography-Mass Spectrometry (LC-MS): This method combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, allowing for the definitive identification of both the parent compound and its degradation product based on their mass-to-charge ratios.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the carboximidamide and the amide by differences in the chemical shifts of the protons and carbons associated with the respective functional groups.
Infrared (IR) Spectroscopy: The C=O stretching frequency of the amide will be a distinct feature in the IR spectrum that is absent in the carboximidamide.[5]
II. Troubleshooting Guide: Preventing Unwanted Hydrolysis
This section provides a problem-and-solution format to address specific experimental challenges.
Problem 1: My 1H-Indole-7-carboximidamide is degrading during my aqueous-based assay.
Root Cause Analysis: The presence of water, especially at non-neutral pH, is the most likely cause of hydrolysis. The rate of hydrolysis for amidinium compounds, the protonated form of amidines, increases significantly with rising pH, particularly in the weakly basic range.[6][7][8]
Solution Protocol:
Strict pH Control: Maintain the pH of your aqueous solution within a neutral range (pH 6.5-7.5) if experimentally feasible. Use a well-buffered system to prevent pH fluctuations.
Temperature Management: Perform your experiments at the lowest temperature compatible with your assay protocol. If possible, conduct experiments on ice or in a temperature-controlled environment. Storing stock solutions at low temperatures (-20°C or below) can also significantly enhance stability.[9][10]
Minimize Incubation Time: Reduce the time your compound is in an aqueous environment to the absolute minimum required for the experiment.
Workflow for Aqueous Experimentation:
Caption: Workflow for minimizing hydrolysis in aqueous assays.
Problem 2: I am observing amide formation in my organic reaction mixture.
Root Cause Analysis: Even in organic solvents, trace amounts of water can lead to hydrolysis, especially if the reaction is run at elevated temperatures or in the presence of acidic or basic reagents. Protic solvents like methanol or ethanol can also contribute to solvolysis, a similar degradation pathway.[4]
Solution Protocol:
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Solvents like acetone and chlorinated solvents have been shown to be more stable environments for amidine complexes.[4]
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Control Reagent Stoichiometry: If your reaction involves acidic or basic reagents, use the minimum effective amount and consider using a non-nucleophilic base if applicable.
Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
These solvents do not participate in hydrolysis and are generally less hygroscopic.[4]
Protic
Water, Methanol, Ethanol
These solvents can act as nucleophiles and directly contribute to the hydrolysis or solvolysis of the carboximidamide.[4]
Problem 3: My purified 1H-Indole-7-carboximidamide is showing signs of degradation upon storage.
Root Cause Analysis: Improper storage conditions can lead to the slow hydrolysis of the solid compound over time, especially if it is exposed to moisture and ambient temperatures.
Solution Protocol:
Dry Storage: Store the solid compound in a desiccator over a suitable drying agent (e.g., phosphorus pentoxide or anhydrous calcium sulfate).
Low Temperature: For long-term storage, keep the compound at low temperatures, such as -20°C or -80°C.[10]
Inert Atmosphere: For highly sensitive applications, consider storing the compound under an inert atmosphere.
Solubilize Just Before Use: Prepare stock solutions fresh whenever possible. If stock solutions need to be stored, use an anhydrous aprotic solvent and store at low temperatures.
Hydrolysis Pathway of 1H-Indole-7-carboximidamide:
Caption: The hydrolysis pathway of 1H-Indole-7-carboximidamide to 1H-Indole-7-carboxamide.
III. Analytical Validation Protocols
To ensure the integrity of your starting material and experimental outcomes, it is crucial to have robust analytical methods in place.
Protocol 1: HPLC Method for Purity Assessment
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: Start with a low percentage of Mobile Phase B and gradually increase it over 15-20 minutes. A typical gradient might be 5-95% B.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm and 280 nm.
Expected Outcome: The 1H-Indole-7-carboxamide will be more polar and will likely elute earlier than the 1H-Indole-7-carboximidamide.
Protocol 2: Sample Preparation for NMR Analysis
Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
Acquire 1H and 13C NMR spectra.
Key Diagnostic Signals:
Carboximidamide: Look for characteristic signals for the -C(=NH)NH2 group.
Amide: The formation of the amide will result in the appearance of new signals corresponding to the -C(=O)NH2 group and a downfield shift of the adjacent aromatic proton.
By implementing these preventative measures and analytical checks, researchers can confidently work with 1H-Indole-7-carboximidamide, minimizing the risk of hydrolysis and ensuring the validity of their experimental data.
References
Solution behavior of amidine complexes: an unexpected cis/trans isomerization and formation of di- and trinuclear platinum(III) and platinum(II) species. PubMed, 16 Nov. 2009, [Link].
Solvent effects on the stability of simple secondary amides. Journal of the Chemical Society, Perkin Transactions 2, [Link].
Thermodynamic and orbital studies of the reactivity of amidine with phosphoryl chloride and thionyl chloride. ResearchGate, 12 Oct. 2017, [Link].
Hydrogen-bonding behavior of amidines in helical structure. PMC, [Link].
Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ChemRxiv, 16 Aug. 2021, [Link].
Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. Flinders University, 1 Oct. 2021, [Link].
Amide Bond Activation of Biological Molecules. PMC, [Link].
Synthesis and Characterization of Volatile, Thermally Stable, Reactive Transition Metal Amidinates. Inorganic Chemistry, 25 Oct. 2003, [Link].
Amine buffers for pH control. ResearchGate, [Link].
Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period. PubMed, 10 Nov. 2025, [Link].
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps, 25 June 2022, [Link].
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry, 7 Oct. 2019, [Link].
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKAT USA, Inc., [Link].
On the hydrolysis mechanisms of amides and peptides. University of Regina, 15 May 2018, [Link].
LCMS of primary amides. Chromatography Forum, 26 July 2013, [Link].
Stability of Acetazolamide, Baclofen, Dipyridamole, Mebeverine Hydrochloride, Propylthiouracil, Quinidine Sulfate, and Topiramate Oral Suspensions in SyrSpend SF PH4. PubMed, 15 July 2017, [Link].
Temperatures and times of hydrolysis reactions. ResearchGate, [Link].
(PDF) Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. ResearchGate, [Link].
Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube, 7 Oct. 2023, [Link].
Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. Open Research Repository, [Link].
Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online, 1 Jan. 2020, [Link].
Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. PMC, 16 Nov. 2020, [Link].
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry, 28 Feb. 2018, [Link].
Stability of ceftazidime in plastic syringes and glass vials under various storage conditions. PubMed, [Link].
pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. PubMed, 1 Jan. 2014, [Link].
Stability of famotidine in polyvinyl chloride minibags and polypropylene syringes and compatibility of famotidine with selected drugs. PubMed, [Link].
Physico-mechanical and Stability Evaluation of Carbamazepine Cocrystal with Nicotinamide. AAPS PharmSciTech, [Link].
Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures. MDPI, 21 Nov. 2025, [Link].
improving yield of indole-7-carboximidamide synthesis from nitrile
Title: Technical Support Center: Optimizing the Synthesis of Indole-7-Carboximidamide from Nitrile Introduction: Welcome to the Technical Support Center for amidine synthesis. Converting indole-7-carbonitrile to indole-7...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Technical Support Center: Optimizing the Synthesis of Indole-7-Carboximidamide from Nitrile
Introduction:
Welcome to the Technical Support Center for amidine synthesis. Converting indole-7-carbonitrile to indole-7-carboximidamide presents unique mechanistic challenges. The electron-rich nature of the indole ring, combined with the acidic N-H proton (pKa ~16) and steric hindrance at the 7-position, often leads to poor yields using classical methods. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to maximize your synthetic yield.
Troubleshooting FAQs
Q1: Why does the classic Pinner reaction (HCl/MeOH followed by NH3) fail or give low yields (<30%) for indole-7-carbonitrile?
Causality & Insight: The Pinner reaction requires the formation of an intermediate imidate ester. However, the indole ring is electron-rich, which delocalizes electron density into the cyano group, making the nitrile carbon significantly less electrophilic. Furthermore, the 7-position is sterically hindered by the adjacent N-H group. Prolonged exposure to strongly acidic conditions (anhydrous HCl) often leads to competitive hydrolysis to the primary amide or degradation of the indole core rather than imidate formation.
Q2: I attempted the LiHMDS (Lithium hexamethyldisilazide) method, but recovered mostly unreacted starting material. What went wrong?
Causality & Insight: LiHMDS is a strong base. When exposed to unprotected indole-7-carbonitrile, LiHMDS preferentially deprotonates the acidic indole N-H rather than attacking the nitrile carbon. The resulting indolyl anion heavily delocalizes a negative charge across the ring and onto the nitrile, completely deactivating it toward nucleophilic attack.
Solution: You must use transient protection. Adding N,O-bis(trimethylsilyl)acetamide (BSA) prior to LiHMDS temporarily silylates the indole N-H. This prevents deprotonation and allows the LiHMDS to successfully attack the nitrile. Alternatively, use a stable protecting group (e.g., Boc or Ts) [1].
Q3: What is the most reliable, high-yield, one-step method for unprotected indole-7-carbonitrile?
Causality & Insight: The Garigipati reaction using methylchloroaluminum amide (
) is the gold standard for unactivated or sterically hindered nitriles. Generated in situ from trimethylaluminum and ammonium chloride, this reagent acts as both a Lewis acid and a nucleophile. The highly oxophilic/nitrogenophilic aluminum coordinates to the nitrile nitrogen, drastically increasing the electrophilicity of the nitrile carbon. The tethered amide then undergoes intramolecular addition. This circumvents the electronic deactivation of the indole ring, routinely delivering yields >75% [2].
Q4: My lab restricts the use of pyrophoric reagents like Trimethylaluminum. Is there a mild, metal-free alternative?
Causality & Insight: Yes, the Amidoxime Route. By reacting the nitrile with hydroxylamine hydrochloride and a mild base (NaHCO3), you form an amidoxime intermediate. Hydroxylamine is a highly potent nucleophile due to the alpha-effect, allowing it to attack deactivated nitriles without strong Lewis acid activation. The resulting amidoxime is then cleanly reduced to the amidine using catalytic hydrogenation (Pd/C, H2) or Zinc/Acetic acid. This two-step process is highly tolerant of sensitive functional groups [3].
Visualizing the Strategy
Decision matrix for selecting the optimal indole-7-carboximidamide synthesis route.
Quantitative Data: Method Comparison
To facilitate method selection, the following table summarizes the expected performance metrics for converting indole-7-carbonitrile to its corresponding amidine based on established literature parameters.
Mechanism: Lewis acid activation coupled with intramolecular nucleophilic attack [2].
Mechanistic pathway of the Garigipati reaction for amidine synthesis.
Step-by-Step Methodology:
Preparation of the Reagent: Under an inert argon atmosphere, suspend anhydrous NH4Cl (5.0 equiv) in dry toluene (0.5 M). Cool the suspension to 0 °C.
Addition of AlMe3: Carefully add Trimethylaluminum (2.0 M in toluene, 5.0 equiv) dropwise.
Self-Validation Checkpoint: You must observe vigorous methane gas evolution. If no bubbling occurs, your AlMe3 has degraded (likely hydrolyzed), and the reaction will fail.
Complex Formation: Allow the mixture to warm to room temperature and stir until gas evolution ceases (approx. 1-2 hours). The solution will become clear, indicating the formation of the active
complex.
Nitrile Addition: Add indole-7-carbonitrile (1.0 equiv) dissolved in dry toluene.
Heating: Heat the reaction mixture to 80 °C for 12-16 hours.
Self-Validation Checkpoint: TLC monitoring (DCM:MeOH 9:1). The starting material (high Rf) should disappear, replaced by a baseline spot (the highly polar aluminum-amidine complex).
Quenching: Cool the mixture to 0 °C. Carefully pour the mixture into a vigorously stirring slurry of silica gel in chloroform. Stir for 30 minutes. This safely hydrolyzes the aluminum complex without creating intractable aluminum hydroxide emulsions.
Isolation: Filter the silica pad, washing thoroughly with methanol. Concentrate the filtrate to yield the crude indole-7-carboximidamide hydrochloride salt.
Protocol B: The Amidoxime Route (Metal-Free Alternative)
Mechanism: Alpha-effect driven nucleophilic addition followed by reductive cleavage [3].
Step-by-Step Methodology:
Amidoxime Formation: Dissolve indole-7-carbonitrile (1.0 equiv) in methanol (0.2 M). Add hydroxylamine hydrochloride (3.0 equiv) and sodium bicarbonate (3.0 equiv).
Self-Validation Checkpoint: CO2 gas evolution will occur immediately upon mixing.
Reflux: Heat the mixture to reflux for 12 hours.
Self-Validation Checkpoint: LC-MS should show complete conversion to the[M+18] mass peak (addition of NH2OH).
Workup: Concentrate the solvent, extract with EtOAc, wash with water, and dry over Na2SO4 to isolate the intermediate amidoxime.
Reduction: Dissolve the amidoxime in glacial acetic acid. Add 10% Pd/C (10 wt%).
Hydrogenation: Stir under a hydrogen atmosphere (balloon, 1 atm) for 4 hours.
Purification: Filter through Celite to remove the catalyst. Concentrate the acetic acid under vacuum, and precipitate the amidine by adding ethereal HCl to isolate the pure indole-7-carboximidamide hydrochloride.
References
Stephens, C. E., et al. "Lithium Hexamethyldisilazane Transformation of Transiently Protected 4-Aza/Benzimidazole Nitriles to Amidines and their Dimethyl Sulfoxide Mediated Imidazole Ring Formation." National Center for Biotechnology Information (PMC).[Link]
Garigipati, R. S. "An efficient conversion of nitriles to amidines." Tetrahedron Letters, 1990.[Link]
Luo, Z., et al. "Design, synthesis, and biological evaluation of multiple F-18 S1PR1 radiotracers in rodent and nonhuman primate." National Center for Biotechnology Information (PMC).[Link]
Troubleshooting
Technical Support Center: Troubleshooting 7-Amidinoindole Aqueous Solubility
Welcome to the Advanced Formulation and Solubilization Support Center. As application scientists and formulation chemists, we frequently encounter the "brick dust" phenomenon with indole-amidine derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Formulation and Solubilization Support Center. As application scientists and formulation chemists, we frequently encounter the "brick dust" phenomenon with indole-amidine derivatives.
7-Amidinoindole presents a unique chemical dichotomy: it possesses a highly basic amidine group attached to a highly lipophilic, planar indole core. While the amidine group is readily protonated at physiological pH[1], the hydrophobic core drives strong intermolecular π-π stacking. When introduced to biological buffers, this often results in rapid precipitation. This guide provides field-proven, mechanistically grounded strategies to overcome these solubility hurdles.
Frequently Asked Questions (Troubleshooting)
Q1: My 7-amidinoindole dissolves perfectly in pure water, but crashes out immediately when diluted into PBS (pH 7.4). Why does this happen?A: This is a classic manifestation of the common-ion effect combined with salt-bridge formation. The pKa of the amidine group is approximately 11.0 to 12.0, meaning it exists almost exclusively as an amidinium cation at pH 7.4[1]. While soluble in pure water, introducing it to Phosphate-Buffered Saline (PBS) exposes the cation to high concentrations of chloride and phosphate anions. These anions form highly stable, insoluble salt bridges with the amidinium group, driving the compound out of solution[2].
Q2: I am currently using the hydrochloride (HCl) salt of 7-amidinoindole, but the solubility is still sub-optimal for my high-throughput screening assays. What should I change?A: Hydrochloride salts of amidines often suffer from high crystal lattice energies, making them difficult to dissolve[3]. You must disrupt this lattice energy by exchanging the counterion. Switching to an isethionate (hydroxyethane sulfonate) or mesylate salt introduces a hydrophilic hydroxyl or methyl group that disrupts crystal packing and drastically lowers the melting point of the salt, enhancing thermodynamic aqueous solubility[3].
Q3: I need a completely aqueous formulation for an in vivo IV injection, meaning I cannot use DMSO or Tween. What is the most reliable approach?A: Host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is your best option. The cyclodextrin molecule features a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic indole core spontaneously inserts into this cavity via hydrophobic interactions, while the charged amidine group remains exposed to the aqueous environment[4]. This masks the hydrophobic surface area of the drug, preventing aggregation without altering its pharmacological profile.
Mechanistic Workflows & Logical Relationships
To determine the best solubilization strategy for your specific assay, follow the decision matrix below.
Decision matrix for troubleshooting 7-amidinoindole aqueous solubility based on assay requirements.
Mechanistic pathway of 7-amidinoindole solubilization via HP-β-cyclodextrin host-guest complexation.
Quantitative Data & Formulation Matrices
Understanding the physicochemical parameters of your compound is critical for predicting its behavior in solution.
Drives aggregation and precipitation in polar solvents via π-π stacking.
Amidine pKa
~11.0 - 12.0
Fully protonated (cationic) at pH 7.4. Susceptible to forming insoluble salts with buffer anions[1].
H-Bonding
Multiple donors/acceptors
Can form strong intermolecular networks, increasing crystal lattice energy[2].
Table 2: Recommended Solubilization Matrices
Strategy
Mechanism of Action
Best Application
Isethionate Salt
Disrupts crystal lattice energy; introduces a hydrophilic hydroxyl group[3].
High-concentration stock solutions; general aqueous assays.
HP-β-CD Complex
Shields the hydrophobic indole core within a non-polar cavity[4].
In vivo dosing (IV/PO); biological assays requiring zero organic solvent.
Co-solvency
Lowers the dielectric constant of the medium; micelles trap the hydrophobic core.
Quick in vitro screening; early-stage hit validation.
Validated Solubilization Protocols
To ensure scientific integrity, every protocol provided here is designed as a self-validating system . Do not proceed to your biological assay without passing the validation step.
Protocol A: Preparation of 7-Amidinoindole Isethionate Salt
Causality: Converting the free base or hydrochloride salt to an isethionate salt significantly lowers the melting point and lattice energy, favoring aqueous dissolution[3].
Dissolution: Dissolve 100 mg of 7-amidinoindole free base in a minimal volume of warm, anhydrous ethanol (approx. 2-3 mL).
Acid Addition: Slowly add 1.05 molar equivalents of 8N isethionic acid (hydroxyethane sulfonic acid) dropwise while stirring continuously. The solution should become slightly acidic to litmus.
Precipitation: Slowly add cold acetone (approx. 10-15 mL) to the mixture under vigorous stirring until the amidine isethionate begins to precipitate as fine microcrystals.
Isolation: Allow the suspension to stand at 4°C for 2 hours. Filter the crystals, wash with cold acetone, and dry under high vacuum for 12 hours.
Self-Validation Step: Dissolve 10 mg of the isolated salt in 1 mL of deionized water. Measure the absorbance at 600 nm using a UV-Vis spectrophotometer. An
confirms a true solution with no colloidal aggregates. If the solution is cloudy, residual free base remains.
Causality: The kneading method applies mechanical shear force, which provides the activation energy required to strip the hydration shell from the cyclodextrin cavity, forcing the hydrophobic indole core inside to reach thermodynamic equilibrium[4].
Molar Ratio Preparation: Weigh 7-amidinoindole and HP-β-CD in a 1:2 molar ratio. (A 1:2 ratio ensures complete encapsulation of the planar indole system).
Wetting: Place the powders in an agate mortar. Add a small volume of a 50:50 (v/v) ethanol/water mixture—just enough to form a thick, homogenous paste.
Kneading: Vigorously knead the paste with a pestle for 45 minutes. As the solvent evaporates, add dropwise amounts of the ethanol/water mixture to maintain the paste consistency.
Drying: Transfer the paste to a vacuum desiccator and dry completely for 24 hours. Grind the dried complex into a fine powder.
Self-Validation Step: Reconstitute 5 mg of the powder in 1 mL of PBS (pH 7.4). Perform Dynamic Light Scattering (DLS). A monodisperse peak at ~1-3 nm confirms the formation of the inclusion complex. Any peaks >100 nm indicate uncomplexed, precipitating drug.
References
Development of Amidine-Based Sphingosine Kinase 1 Nanomolar Inhibitors and Reduction of Sphingosine 1-Phosphate in Human Leukemia Cells
Source: PubMed Central (PMC)
URL:[Link]
Solubilization of substituted indole compounds by beta-cyclodextrin in water
Source: Chemosphere (via PubMed)
URL:[Link]
Soluble amidine salts (US Patent 2394003A)
Solvation-Enhanced Salt Bridges
Source: Journal of the American Chemical Society (JACS)
URL:[Link]
stability of 1H-Indole-7-carboximidamide in cell culture media
Welcome to the Technical Support Center for in vitro assay development. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexpected loss of efficacy or irreproduc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for in vitro assay development. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexpected loss of efficacy or irreproducibility when testing novel small molecules.
When working with 1H-Indole-7-carboximidamide and its derivatives, researchers often treat cell culture media as an inert vehicle. In reality, media is a highly reactive chemical soup. This compound contains two distinct chemical liabilities: an amidine group (prone to base-catalyzed hydrolysis) and an indole ring (susceptible to oxidative degradation). Understanding the causality behind these degradation pathways is critical to designing robust, self-validating experiments.
Below is our comprehensive troubleshooting guide, complete with mechanistic insights, quantitative data, and self-validating protocols to ensure your in vitro data is airtight.
I. Visualizing the Degradation Landscape
To troubleshoot effectively, we must first map how the cell culture environment attacks the molecule. The diagram below illustrates the two primary degradation workflows and their targeted mitigation strategies.
Caption: Degradation pathways of 1H-Indole-7-carboximidamide and targeted mitigation strategies.
II. Quantitative Stability Metrics
The stability of 1H-Indole-7-carboximidamide is highly dependent on the microenvironment. Table 1 summarizes typical half-lives observed across standard assay conditions.
Table 1: Representative Stability Metrics in Standard Cell Culture Conditions
Media Formulation
pH Profile
Additives
Observed Half-Life ()
Primary Degradation Mechanism
DMEM (High Glucose)
7.4
10% FBS
~48 hours
Enzymatic cleavage & Hydrolysis
RPMI 1640
7.8 (CO drift)
None
~36 hours
Base-catalyzed Amidine Hydrolysis
DMEM/F12
7.2
1 mM Ascorbic Acid
>96 hours
Highly Stable (Oxidation mitigated)
PBS Buffer
7.4
None
~72 hours
Slow Aqueous Hydrolysis
III. Troubleshooting Guide & Causality Analysis
Q1: My compound shows an excellent IC50 in biochemical assays, but loses efficacy after 48 hours in cell-based proliferation assays. What is happening?The Causality: You are likely observing the hydrolytic instability of the amidine functional group. The carbon atom of the carboximidamide group is highly electrophilic. In aqueous cell culture media, particularly if the pH drifts upward (e.g., pH > 7.5 due to poor CO
buffering), hydroxide ions nucleophilically attack the amidine carbon[1]. This leads to the expulsion of ammonia and the conversion of the amidine into an inactive amide. Because the amidine often serves as a critical hydrogen-bond donor/acceptor in the target's binding pocket, its conversion to an amide abolishes target engagement.
The Fix: Refresh the media containing the compound every 24 hours. Ensure your incubator's CO levels are strictly calibrated to prevent alkaline pH drift.
Q2: I noticed a slight yellowing/browning of the media containing the compound after leaving it in the biosafety hood. Is it still safe to use?The Causality: No, discard it. The color change indicates oxidative degradation of the indole ring. Indoles are electron-rich heterocycles that are highly susceptible to oxidation[2]. Standard media contains transition metals (like iron and copper) and photosensitizers (like riboflavin). When exposed to ambient light in the biosafety hood, these components generate Reactive Oxygen Species (ROS) that attack the C2 or C3 positions of the indole ring, forming dioxindoles or radical-mediated dimers[2].
The Fix: Prepare all stock solutions and media dilutions in amber tubes. Minimize light exposure and consider supplementing the media with a mild antioxidant like ascorbic acid or N-acetylcysteine (NAC), provided it does not interfere with your specific biological assay.
Q3: How do I differentiate between chemical instability in the media and rapid cellular metabolism by my target cells?The Causality: You cannot determine this without isolating the variables. If a drug disappears from the media, it could be due to cellular uptake, CYP450 metabolism, or spontaneous chemical degradation[3].
The Fix: You must run a cell-free control alongside your assay. See the self-validating protocol below.
IV. Self-Validating Experimental Protocol
To definitively prove whether 1H-Indole-7-carboximidamide is degrading chemically or biologically, you must use a Self-Validating LC-MS/MS Stability Workflow . This protocol utilizes an internal standard to validate that the extraction and analytical machinery are functioning perfectly, isolating the compound's stability as the only variable.
Step 1: Matrix Preparation & Spiking
Prepare your standard cell culture media (e.g., DMEM + 10% FBS).
Spike 1H-Indole-7-carboximidamide to a final concentration of 1 µM.
Critical Self-Validation Step: Co-spike a stable, non-reactive internal standard (IS) (e.g., a heavy-isotope labeled analog or a known stable reference like fluconazole) at 1 µM. Rationale: If the IS concentration drops during analysis, your extraction failed. If only the target drops, degradation is occurring.
Step 2: Incubation Setup
Aliquot the spiked media into three distinct groups:
Group A (Live Cells): Plated with your target cell line.
Group B (Cell-Free Control): Media only, incubated under identical conditions (37°C, 5% CO
).
Group C (Stability Baseline): Media only, immediately frozen at -80°C (t=0).
Step 3: Time-Course Sampling
At t = 0, 24, 48, and 72 hours, remove 50 µL aliquots from all groups.
Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile (containing 0.1% formic acid to stabilize the amidine by protonation).
Step 4: Extraction and LC-MS/MS Analysis
Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate serum proteins.
Transfer the supernatant to LC vials.
Analyze via LC-MS/MS, monitoring the parent mass of the carboximidamide and the expected +1 Da mass shift indicative of the amide hydrolysis product.
Data Interpretation: Compare Group A to Group B. If the compound depletes in Group B, you have chemical instability. If it only depletes in Group A, you have cellular metabolism.
V. Frequently Asked Questions (FAQs)
Can I freeze media containing 1H-Indole-7-carboximidamide for future use?
It is highly discouraged. While freezing slows hydrolysis, the freeze-thaw process can cause localized pH shifts and concentration gradients that accelerate degradation upon thawing. Always prepare fresh dilutions from a DMSO stock stored at -80°C.
Does Fetal Bovine Serum (FBS) affect the stability of this compound?
Yes. FBS contains a myriad of active enzymes, including amidases and esterases, which can actively cleave the carboximidamide group. Furthermore, the compound may exhibit high plasma protein binding (PPB) to bovine serum albumin, reducing the free, active fraction of the drug.
Why does my compound precipitate when diluted from DMSO into media?
Indole derivatives are highly lipophilic. If the DMSO stock is highly concentrated (e.g., 50 mM) and injected rapidly into aqueous media, the local concentration exceeds the kinetic solubility limit, causing "crashing." Always add the DMSO stock slowly to the media while vortexing, keeping the final DMSO concentration below 0.5%.
VI. References
Investigating the Underappreciated Hydrolytic Instability of 1,8-Diazabicyclo[5.4.0]undec-7-ene and Related Unsaturated Nitrogenous Bases. Organic Process Research & Development - ACS Publications.
URL: [Link]
Oxidation chemistry and biochemistry of indole and effect of its oxidation product in albino mice. Bioelectrochemistry and Bioenergetics / ResearchGate.
URL: [Link]
optimizing reaction time for Pinner synthesis of indole amidines
Welcome to the technical support center for the Pinner synthesis of indole amidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this classic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the Pinner synthesis of indole amidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this classic yet powerful transformation. Here, we move beyond simple protocols to address the nuanced challenges of this reaction, focusing specifically on optimizing reaction time while maintaining high yield and purity. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field-proven experience.
This section addresses the most common issues encountered during the Pinner synthesis of indole amidines, providing not just solutions but the fundamental reasoning behind them.
Question 1: My reaction is extremely slow or appears to have stalled. What are the primary factors to investigate?
Answer: A sluggish or stalled Pinner reaction almost always points to one of three critical areas: insufficient activation of the nitrile, presence of moisture, or suboptimal temperature.
Inadequate Acid Catalyst: The reaction is initiated by the protonation of the nitrile nitrogen, which makes the carbon atom significantly more electrophilic and susceptible to attack by the alcohol. The most common and effective catalyst is anhydrous hydrogen chloride (HCl) gas.[1][2] If the reaction is slow, it's crucial to ensure that the reaction mixture is fully saturated with HCl. Insufficient acid leads to incomplete conversion.[3]
Causality: Without sufficient protonation, the energy barrier for the nucleophilic attack by the alcohol is too high, drastically slowing the formation of the key intermediate, the Pinner salt (an alkyl imidate hydrochloride).[4]
Actionable Advice: Ensure a steady stream of dry HCl gas is bubbled through the cooled reaction mixture until saturation is confirmed (e.g., by observing HCl fumes at the outlet of a drying tube). For more precise control, consider preparing a saturated solution of HCl in an anhydrous solvent like diethyl ether or dioxane and adding it volumetrically.[3]
Presence of Water: The Pinner reaction is highly sensitive to moisture. Even trace amounts of water can competitively react with the Pinner salt intermediate, hydrolyzing it to form an ester, or worse, lead to the formation of a stable amide byproduct, consuming your starting material without forming the desired amidine.[3][5]
Causality: Water is a competing nucleophile. Its reaction with the Pinner salt or other intermediates diverts the reaction from the desired amidine pathway.
Actionable Advice: Rigorously dry all glassware, solvents, and reagents. Use anhydrous grade solvents (e.g., diethyl ether, dioxane, chloroform) and ensure the HCl gas is passed through a drying agent (like concentrated H₂SO₄) before it enters the reaction vessel.[3][6][7]
Substrate Electronics: The electronic nature of the indole nitrile plays a significant role. Electron-withdrawing groups on the indole ring decrease the basicity of the nitrile nitrogen, making it more difficult to protonate and thus slowing the reaction. Conversely, while electron-donating groups can facilitate protonation, they may also increase the likelihood of side reactions on the electron-rich indole ring in the strongly acidic medium.[4]
Actionable Advice: For electron-poor nitriles, you may need to increase the reaction time or ensure complete saturation with HCl. For electron-rich systems, maintain very low temperatures to minimize side reactions.
Troubleshooting Workflow: Diagnosing a Slow Pinner Reaction
This workflow provides a logical sequence for diagnosing and resolving issues with reaction rate.
Caption: A decision tree for troubleshooting a slow Pinner reaction.
Question 2: I accelerated the reaction with heat, but my yield dropped and I've isolated a significant amount of amide byproduct. What happened?
Answer: This is a classic issue in the Pinner synthesis and highlights the thermal instability of the Pinner salt intermediate.
Causality: The imidate hydrochloride (Pinner salt) is thermodynamically unstable.[4][6] At elevated temperatures, it can undergo rearrangement and elimination to form a more stable amide and an alkyl chloride. This side reaction is often irreversible and becomes the dominant pathway as the temperature increases.
Actionable Advice: Maintain low temperatures (0 °C or below) throughout the addition of HCl and for the duration of the reaction until the Pinner salt formation is complete.[3][6] The subsequent ammonolysis step to form the amidine can sometimes be performed at room temperature or with gentle warming, but the initial salt formation is critically temperature-sensitive.
Pinner Reaction Pathways: Desired Product vs. Byproducts
The following diagram illustrates the critical branch point determined by reaction conditions.
Caption: Reaction pathways showing desired amidine and common byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for forming the Pinner salt?
A: The formation of the imidate hydrochloride is best conducted at low temperatures, typically between -10 °C and 5 °C.[8] Bubbling HCl gas into the solution is an exothermic process, so external cooling is essential to prevent localized heating that can lead to the formation of amide byproducts.[3]
Q2: How does solvent choice impact reaction time?
A: The solvent must be anhydrous and inert to strongly acidic conditions. Common choices include diethyl ether, dioxane, chloroform, or an excess of the alcohol reactant.[2][6][7] The primary role of the solvent is to solubilize the indole nitrile. A solvent in which the resulting Pinner salt is insoluble can be advantageous, as the precipitation of the product can drive the reaction to completion.
Q3: How long should the reaction run?
A: Reaction time is highly substrate-dependent and can range from a few hours to overnight. A typical procedure involves bubbling HCl through the cooled solution for several hours, followed by stirring at a low temperature for an additional period (e.g., 14-18 hours).[8] It is crucial to monitor the reaction's progress. Since the starting nitrile and the intermediate Pinner salt have very different polarities, Thin Layer Chromatography (TLC) is an effective tool for monitoring the consumption of the starting material.
Q4: Can I use alternatives to gaseous HCl?
A: Yes. While gaseous HCl is traditional, preparing a saturated solution of HCl in an anhydrous solvent (like 1,4-dioxane or diethyl ether) offers better quantitative control and can be safer to handle. This solution can then be added dropwise to the reaction mixture. This method ensures that a known excess of HCl is used without requiring continuous gas flow.[3]
Data Summary Tables
Table 1: Troubleshooting Guide Summary
Symptom
Probable Cause(s)
Recommended Action(s)
Slow or No Reaction
1. Insufficient HCl catalyst.2. Presence of moisture.3. Electron-poor nitrile substrate.
1. Re-saturate with dry HCl gas.2. Use rigorously dried reagents/glassware.3. Increase reaction time; confirm HCl saturation.
Low Yield of Amidine
1. Incomplete reaction.2. Pinner salt decomposition.3. Hydrolysis of intermediate.
1. Monitor by TLC; extend reaction time.2. Maintain temperature at ≤ 0 °C.3. Ensure strictly anhydrous conditions.
High Amide Byproduct
1. Reaction temperature too high.2. Prolonged reaction at non-optimal temps.
1. Conduct reaction at 0 °C or below.2. Monitor reaction to avoid unnecessary stirring time after completion.
Ester Byproduct Detected
Presence of water in reagents or solvent.
Use fresh anhydrous solvents and dry HCl gas.
Table 2: Influence of Key Parameters on Reaction Time
Parameter
Recommendation
Rationale & Impact on Reaction Time
Temperature
0 °C or below for salt formation.
Primary Control Factor. Lower temp is crucial for stability of the Pinner salt, preventing byproduct formation.[4] Too low may slow the reaction; optimization is key.
Acid Catalyst (HCl)
Saturate the solution with anhydrous HCl.
Essential for Activation. The rate is dependent on the concentration of the protonated nitrile. Insufficient acid is a common cause of slow reactions.[3]
Solvent
Anhydrous, inert (Ether, Dioxane).
Maintains Anhydrous State. Prevents hydrolysis. Solvent choice can also affect the solubility of the Pinner salt, potentially driving the reaction via precipitation.
Substrate
Consider electronic effects.
Electron-withdrawing groups will slow the initial protonation and nucleophilic attack, requiring longer reaction times.
Experimental Protocol: General Procedure for Optimizing Reaction Time
This protocol provides a robust starting point for the synthesis of an indole-amidine, with built-in checkpoints for optimization.
Objective: To synthesize an indole amidine hydrochloride via the Pinner reaction, optimizing for reaction time and purity.
Materials:
Indole-nitrile derivative (1.0 eq)
Anhydrous ethanol or methanol (≥10 eq, can also serve as solvent)
Anhydrous diethyl ether or 1,4-dioxane
Anhydrous Hydrogen Chloride (gas)
Anhydrous Ammonia (gas or solution in alcohol)
Procedure:
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, a thermometer, and a gas outlet connected to a drying tube (e.g., filled with CaCl₂). Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout.
Charging the Reactor: Dissolve the indole-nitrile (1.0 eq) in a mixture of anhydrous diethyl ether and anhydrous ethanol (1.1 - 1.5 eq).
Cooling: Cool the stirred solution to between -5 °C and 0 °C using an ice-salt or acetone/dry ice bath. This is a critical step.
HCl Addition: Slowly bubble dry HCl gas through the vigorously stirred solution. Monitor the internal temperature closely, ensuring it does not rise above 5 °C.[3] Continue the gas flow for 1-2 hours, or until the solution is saturated and white fumes of HCl are observed at the outlet.
Pinner Salt Formation: Stop the HCl flow, replace the gas inlet with a stopper, and allow the reaction to stir at 0-5 °C. The Pinner salt may begin to precipitate as a white solid.
Reaction Monitoring (Optimization Point): Monitor the reaction by periodically taking aliquots (under inert atmosphere), quenching them, and analyzing by TLC to track the disappearance of the starting nitrile. The optimal reaction time is when the starting material is no longer visible. This can range from 6 to 24 hours.
Isolation of Pinner Salt (Optional but Recommended): Once the reaction is complete, the precipitated Pinner salt can be isolated by filtration under an inert atmosphere, washed with cold, anhydrous ether, and dried under vacuum. This provides a stable intermediate.
Ammonolysis: Suspend the isolated Pinner salt in a fresh portion of anhydrous alcohol. Cool the mixture to 0 °C and bubble anhydrous ammonia gas through it, or add a saturated solution of ammonia in alcohol.
Amidine Formation: Allow the reaction to warm to room temperature and stir for 2-4 hours. The completion of this step can also be monitored by TLC or LC-MS.
Work-up: Remove the solvent under reduced pressure. The resulting crude amidine hydrochloride can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Technical Support: Isolation of 1H-Indole-7-carboximidamide Free Base
Ticket ID: IND-7-EXT-001 Status: Active Priority: High (Stability Risk) Agent: Senior Application Scientist Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] The Challenge: Isolating the free base of 1H-Ind...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: IND-7-EXT-001
Status: Active
Priority: High (Stability Risk)
Agent: Senior Application Scientist
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The Challenge:
Isolating the free base of 1H-Indole-7-carboximidamide presents a classic "Amidine Paradox." To extract the free base, you must exceed the pKa of the amidine group (typically ~11.6). However, amidines are susceptible to hydrolysis under the very basic conditions required for their deprotonation, degrading into the corresponding amide (1H-indole-7-carboxamide).
The Solution:
Success relies on a Cold-Fast-Polar strategy:
Cold: Maintain temperatures < 5°C to kinetically inhibit hydrolysis.
Fast: Minimize the residence time of the molecule in the aqueous basic phase.
Polar: Use a solvent system capable of extracting the polar free base (e.g., DCM:Isopropanol).
Theoretical Framework (The "Why")
Q: What is the target pH for extraction?
A: pH 12.5 – 13.0.
The Math: The pKa of a protonated benzamidine derivative (structurally similar to your target) is approximately 11.6 . To achieve >90% deprotonation (driving the equilibrium toward the free base), the aqueous pH must be at least
.
The Indole Factor: The indole N-H has a pKa of ~16-17. At pH 13, the indole nitrogen remains protonated (neutral), which is desirable. We only want to deprotonate the amidine.
Warning: Using weaker bases like Sodium Carbonate (pH ~11) will result in poor recovery because the amidine will remain largely protonated (water-soluble).
Q: Why is my yield low even at high pH?
A: Water Solubility & Hydrolysis.
Solubility: Free base amidines are significantly more polar than typical organic amines due to the capability for strong hydrogen bonding. They often partition poorly into pure non-polar solvents like diethyl ether or hexane.
Hydrolysis: If the extraction takes too long or gets too warm, hydroxide ions attack the amidine carbon, releasing ammonia and forming the amide impurity.
Standard Operating Procedure (The Protocol)
Reagents:
Starting Material: 1H-Indole-7-carboximidamide salt (e.g., HCl).
Caption: Kinetic control workflow emphasizing temperature management and rapid phase separation to prevent hydrolysis.
Step-by-Step Protocol:
Preparation: Dissolve/suspend the amidine salt in a minimum amount of cold water. Place the vessel in an ice/water bath. Ensure the internal temperature is < 5°C.
Solvent Staging: Pre-cool your extraction solvent (DCM:IPA 3:1) in the same ice bath.
Basification:
Add cold 2N NaOH dropwise with stirring.
Monitor pH continuously. Stop when pH reaches 12.5–13.0 .
Critical: Do not overshoot to pH 14, as hydrolysis rates increase exponentially.
Extraction (The "Sprint"):
Immediately add the organic solvent.
Shake vigorously for 30-60 seconds.
Allow layers to separate (keep the funnel cold if possible).
Drain the organic layer into a flask containing anhydrous
.
Repeat: Re-extract the aqueous layer 2-3 times to maximize yield.
Concentration: Evaporate the solvent under reduced pressure. Important: Keep the rotavap bath temperature low (< 30°C). Free base amidines can be heat-sensitive.
Troubleshooting & FAQs
Issue: "I see a new spot on TLC that is less polar than my product."
Diagnosis: Hydrolysis to the amide (1H-indole-7-carboxamide).
Root Cause: The basic aqueous phase was too warm, or the contact time was too long.
Fix:
Strictly enforce the 0°C rule.
If the scale is large (>5g), perform the basification in the presence of the organic solvent (biphasic basification) so the free base partitions into the organic layer immediately upon formation.
Issue: "Severe emulsion formed during extraction."
Diagnosis: Indoles are prone to emulsions, and the high pH increases ionic strength but can also saponify trace impurities.
Fix:
Add solid NaCl to the aqueous phase (Salting Out). This increases the density difference and pushes the organic product out of the water.
Filter the biphasic mixture through a pad of Celite if a rag layer persists.
Issue: "The recovery is very low (<50%)."
Diagnosis: The free base is water-soluble (common for amidines).
Fix:
Solvent Switch: Pure DCM or Ethyl Acetate may not be polar enough. Switch to DCM:Isopropanol (3:1) or Chloroform:Ethanol (4:1) .
Salting Out: Saturate the aqueous layer with NaCl before extraction.
Data Table: Solvent Selection Guide
Solvent System
Polarity
Extraction Efficiency for Amidines
Risk Profile
Diethyl Ether
Low
Poor
Low
Ethyl Acetate
Medium
Moderate
Hydrolysis of solvent at pH 13
DCM
Medium
Good
Emulsion risk
DCM : IPA (3:1)
High
Excellent
Best balance
n-Butanol
Very High
Excellent
High boiling point (hard to remove)
References
PubChem. Benzamidine (Compound Summary). National Library of Medicine.
[Link]
Bordwell, F.G. pKa Table (Acidity in DMSO and Water). Organic Chemistry Data.[1][2][3]
[Link]
Jessop, P.G., et al. Switchable Solvents Consisting of Amidine/Alcohol or Guanidine/Alcohol Mixtures. Industrial & Engineering Chemistry Research, 2007.[4]
[Link]
Biotage. How should I purify a complex, polar, amide reaction mixture? (Discussion on polar extractions).
[Link]
1H NMR characterization of 1H-Indole-7-carboximidamide protons
An In-Depth Technical Guide to the ¹H NMR Characterization of 1H-Indole-7-carboximidamide Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR)...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the ¹H NMR Characterization of 1H-Indole-7-carboximidamide
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy characterization of 1H-Indole-7-carboximidamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Indole derivatives are a cornerstone of many pharmaceutical agents, and functionalization at the 7-position offers a unique vector for modulating biological activity.[1][2] The carboximidamide group, in particular, presents a rich source of hydrogen bond donors and acceptors, making it a valuable pharmacophore.
This document moves beyond a simple recitation of data to explain the causal relationships behind spectral features and experimental design. It is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to structurally elucidate and compare these important molecules.
The Indole Scaffold: A ¹H NMR Baseline
To accurately interpret the spectrum of 1H-Indole-7-carboximidamide, one must first understand the foundational NMR signature of the parent indole ring. The indole scaffold consists of a benzene ring fused to a pyrrole ring, creating a distinct electronic environment for each proton.
In a typical deuterated solvent like CDCl₃, the proton signals of unsubstituted indole appear in predictable regions.[3][4] The pyrrole protons, H2 and H3, are electronically distinct from the benzenoid protons H4 through H7. The N-H proton (H1) is typically observed as a broad signal significantly downfield due to its acidic nature and participation in hydrogen bonding.
Table 1: Typical ¹H NMR Chemical Shifts for Unsubstituted 1H-Indole
Proton
Chemical Shift (δ) in CDCl₃
Multiplicity
Typical Coupling Constants (J) in Hz
H1 (N-H)
~8.10
broad singlet
-
H3
~6.52
dd
J₃,₂ = 3.1, J₃,₁ = 1.9
H2
~7.23
dd
J₂,₃ = 3.1, J₂,₁ = 2.6
H7
~7.65
d
J₇,₆ = 7.9
H4
~7.60
d
J₄,₅ = 8.1
H5
~7.12
ddd
J₅,₄ = 8.1, J₅,₆ = 7.1, J₅,₇ < 1
H6
~7.18
ddd
J₆,₇ = 7.9, J₆,₅ = 7.1, J₆,₄ < 1
Note: Chemical shifts are concentration and solvent-dependent. Data synthesized from multiple sources for illustrative purposes.[3][5]
Characterization of 1H-Indole-7-carboximidamide
The introduction of a carboximidamide group, -C(=NH)NH₂, at the C7 position dramatically alters the electronic landscape of the indole ring, leading to predictable changes in the ¹H NMR spectrum. The carboximidamide group is electron-withdrawing and can participate in resonance, influencing the shielding of nearby protons.
}
Caption: Structure of 1H-Indole-7-carboximidamide with proton numbering.
Predicted Proton Assignments and Rationale
For this molecule, using a polar aprotic solvent like DMSO-d₆ is highly recommended. This choice is causal: DMSO-d₆ is an excellent hydrogen bond acceptor, which slows down the rate of proton exchange for the N-H protons, resulting in sharper, more easily identifiable signals compared to a solvent like CDCl₃.[6]
Indole N-H Proton (H1): This proton is expected to be significantly downfield, likely >11.0 ppm.[6][7] The acidity of this proton, combined with hydrogen bonding to the DMSO solvent, accounts for this substantial deshielding.
Pyrrole Protons (H2, H3): The electronic effect of a C7 substituent on H2 and H3 is minimal. Therefore, their chemical shifts should be similar to unsubstituted indole, appearing around 7.5 ppm (H2) and 6.5 ppm (H3), respectively, often as doublets of doublets or triplets due to coupling with each other and the H1 proton.
Benzenoid Protons (H4, H5, H6): This is where the most significant changes occur.
H6: This proton is ortho to the electron-withdrawing carboximidamide group. It will be the most deshielded of the benzenoid protons, likely appearing as a doublet around 7.8-8.0 ppm.
H4: This proton is peri to the substituent. It will also experience deshielding due to proximity and the overall electron-withdrawing nature of the substituent, appearing as a doublet around 7.7-7.9 ppm.
H5: This proton is meta to the substituent and will be the least affected. It will appear as a triplet (or doublet of doublets) in the most upfield region of the aromatic protons, likely around 7.2-7.3 ppm, due to coupling with both H4 and H6.
Carboximidamide Protons (-C(=NH)NH₂): These three protons are exchangeable and will likely appear as two broad singlets. Their chemical shifts can vary significantly with concentration and temperature but are expected in the 5.0-9.0 ppm range in DMSO-d₆. A key validation step is a D₂O exchange experiment, where the addition of a drop of D₂O will cause these signals to disappear, confirming their identity as labile protons.
To objectively measure the impact of the 7-carboximidamide group, we compare its expected spectrum with that of 1H-Indole-7-carboxylic acid . The carboxylic acid group is also electron-withdrawing, providing a valuable point of comparison.
Table 2: Comparative ¹H NMR Data of 1H-Indole and C7-Substituted Derivatives in DMSO-d₆
Appears as a triplet, least affected of benzenoid protons.
H6
~7.1 ppm
~7.7 ppm
~7.9 ppm
Most deshielded aromatic proton, ortho to substituent.
Amide/Amidine
-
~12.9 ppm (COOH)
5.0-9.0 ppm (NH, NH₂)
Labile protons, appear as broad, exchangeable signals.
This comparison clearly demonstrates that a C7 electron-withdrawing group deshields all the benzenoid protons (H4, H5, H6), with the most pronounced effect on the ortho proton (H6). The carboximidamide group is expected to have a similar, if not slightly stronger, deshielding effect compared to the carboxylic acid due to its resonance capabilities.
Experimental Protocols for High-Fidelity Data Acquisition
The trustworthiness of any spectral interpretation rests upon the quality of the acquired data. The following protocol is a self-validating system designed to produce unambiguous results for indole-based compounds.
Step-by-Step ¹H NMR Acquisition Protocol
Sample Preparation:
Accurately weigh 5-10 mg of the 1H-Indole-7-carboximidamide sample.
Dissolve the sample in ~0.6 mL of high-purity DMSO-d₆ (99.96%+ D). The choice of DMSO-d₆ is critical for observing the exchangeable N-H protons.[6]
Vortex the solution until the sample is completely dissolved.
Transfer the solution to a clean, dry 5 mm NMR tube.
Spectrometer Setup (400 MHz or higher recommended):
Insert the sample into the spectrometer and lock onto the deuterium signal of the DMSO-d₆.
Perform automated or manual shimming to optimize the magnetic field homogeneity. A sharp, symmetrical solvent peak is indicative of good shimming.
Data Acquisition Parameters:
Experiment: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
Spectral Width: Set a spectral width of at least 16 ppm, centered around 8 ppm, to ensure all signals, especially the downfield N-H protons, are captured.
Pulse Angle: Use a 30° pulse angle to allow for a shorter relaxation delay without saturating the signals.
Acquisition Time: Set to at least 2.5 seconds to ensure good digital resolution.
Relaxation Delay (d1): Use a 2-second delay.
Number of Scans: Acquire at least 16 scans for a good signal-to-noise ratio. Increase as needed for dilute samples.
Temperature: Maintain a constant probe temperature, typically 298 K (25 °C).
Data Processing:
Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
Perform a Fourier transform.
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm.
Integrate all signals to determine the relative proton ratios.
Confirmatory Experiment (D₂O Exchange):
Acquire a standard ¹H spectrum as described above.
Remove the NMR tube, add one drop of deuterium oxide (D₂O), and shake gently to mix.
Re-acquire the ¹H spectrum using the same parameters. The signals corresponding to H1 and the carboximidamide protons should significantly decrease or disappear entirely, confirming their assignment.
}
Caption: Standard workflow for the NMR characterization of a novel indole derivative.
Conclusion
The ¹H NMR characterization of 1H-Indole-7-carboximidamide is a clear example of structure-based spectral interpretation. By understanding the foundational spectrum of the indole core and applying the principles of substituent effects, a detailed and accurate assignment of all protons is achievable. The electron-withdrawing nature of the C7-carboximidamide group primarily deshields the benzenoid protons, particularly H6 and H4. For unambiguous validation, the experimental protocol must include the use of a polar aprotic solvent like DMSO-d₆ and confirmatory D₂O exchange experiments. This rigorous approach ensures the high level of scientific integrity required in modern chemical and pharmaceutical research.
References
RSC. (n.d.). ¹H NMR (400 MHz, DMSO-d6) δ 1.39. Royal Society of Chemistry.
Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Available at: [Link]
Magnetic Resonance in Chemistry. (2007). ¹H and ¹³C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles. Wiley Online Library. Available at: [Link]
ResearchGate. (2013). ¹H NMR spectra showing NH of indole moiety and aromatic protons of 1 in.... ResearchGate. Available at: [Link]
ResearchGate. (n.d.). ¹H NMR spectrum of compound 7. ResearchGate. Available at: [Link]
Biological Magnetic Resonance Bank (BMRB). (n.d.). bmse000097 Indole. BMRB. Available at: [Link]
De Vita, D., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases. Available at: [Link]
MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Available at: [Link]
RSC. (n.d.). Synthesis of C3-functionalized indole derivatives via Brønsted acid-catalyzed regioselective arylation of 2-indolylmethanols. Royal Society of Chemistry. Available at: [Link]
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (n.d.). NMR STUDIES OF INDOLE. Centro de Investigación y de Estudios Avanzados del I.P.N. Available at: [Link]
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]
International Journal of Environmental Sciences. (2025). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences. Available at: [Link]
Indian Chemical Society. (n.d.). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Indian Chemical Society. Available at: [Link]
PubChem. (n.d.). 1H-Indole-7-carboxamide. National Center for Biotechnology Information. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
HPLC Retention Time Comparison: Indole-7-amidine vs. Indole-7-amide
1. Executive Summary & Mechanistic Causality
In drug discovery and development, distinguishing between structurally similar functional groups is critical for assessing purity, metabolic stability, and synthetic conversion. When comparing indole-7-amidine to indole-7-amide, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a highly effective orthogonal separation method.
As an Application Scientist, it is vital to understand that chromatographic separation is not merely a function of molecular weight, but a direct consequence of acid-base chemistry and protonation states under specific mobile phase conditions.
Indole-7-amidine: The amidine functional group (
) is strongly basic, typically exhibiting a between 10 and 12[1]. In standard RP-HPLC, the mobile phase is usually buffered to an acidic pH (e.g., pH 2.0–3.0 using 0.1% Trifluoroacetic Acid or Formic Acid). Under these conditions, the amidine group is fully protonated, carrying a permanent positive charge. This localized charge drastically increases the molecule's polarity and solvation in the aqueous mobile phase, severely limiting its hydrophobic interaction with the non-polar C18 stationary phase. Consequently, indole-7-amidine elutes very early in the gradient[2].
Indole-7-amide: The carboxamide functional group (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
) is essentially neutral at physiological and acidic pH ranges (the of its conjugate acid is ). Lacking a positive charge, the indole-7-amide relies heavily on the hydrophobic interactions of its indole core with the alkyl chains of the C18 column. This results in significantly stronger retention and a much later elution time compared to its amidine counterpart.
Note on Ion-Pairing: While the addition of Trifluoroacetic Acid (TFA) can form an ion-pair with the protonated amidine—slightly increasing its apparent lipophilicity and retention time—the amidine will still consistently elute well before the neutral amide[1].
2. Quantitative Data Presentation
The following table summarizes the physicochemical properties dictating the chromatographic behavior of these two compounds.
Property
Indole-7-amidine
Indole-7-amide
Functional Group
Amidine ()
Amide ()
Approximate
11.0 – 12.0
~ -1.0 (conjugate acid)
Charge State at pH 2.5
+1 (Fully Protonated)
0 (Neutral)
Relative Polarity
Very High
Moderate
Hydrophobic Interaction (C18)
Weak
Strong
Expected RP-HPLC Retention Time
Short (Early Elution)
Long (Late Elution)
3. Experimental Methodology: Self-Validating RP-HPLC Protocol
To ensure absolute confidence in the separation, the following protocol incorporates a self-validating system suitability test (SST). By verifying the resolution (
) between the two analytes and a void volume marker, the system validates its own resolving power before sample analysis.
Materials & Reagents:
Column: C18 Reversed-Phase Column (e.g., 4.6 mm × 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water (pH ~2.0).
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Acetonitrile.
System Suitability Marker: Uracil (Void volume marker,
).
Step-by-Step Workflow:
System Equilibration: Flush the column with 95% Mobile Phase A / 5% Mobile Phase B for 15 column volumes at a flow rate of 1.0 mL/min to ensure complete stationary phase wetting and pH equilibration.
Sample Preparation: Dissolve indole-7-amidine and indole-7-amide reference standards in a diluent matching the initial mobile phase conditions (5% Acetonitrile in Water) to a concentration of 0.1 mg/mL. (Causality note: Matching the diluent to the initial gradient prevents solvent-front distortion and peak splitting).
Gradient Elution Program:
0.0 – 2.0 min: 5% B (Isocratic hold to elute void volume and highly polar salts).
2.0 – 15.0 min: Linear gradient from 5% B to 95% B (Drives the elution of the neutral indole-7-amide).
15.0 – 17.0 min: 95% B (Column wash).
17.0 – 22.0 min: 5% B (Re-equilibration).
Detection: UV absorbance at 254 nm and 280 nm (characteristic for the indole chromophore).
Self-Validation (System Suitability): Inject the Uracil marker followed by the mixed standard.
Acceptance Criteria: Uracil must elute at
(approx. 1.5 - 2.0 min). The resolution () between indole-7-amidine and indole-7-amide must be . The tailing factor for the amidine peak must be (TFA ensures peak symmetry by masking residual silanols).
4. Visualizations
RP-HPLC separation mechanism driven by protonation states of indole-7-amidine vs. indole-7-amide.
References
1.[1] Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Taylor & Francis. 1
2.[2] Secondary Amides of Sulfonylated 3-Amidinophenylalanine. New Potent and Selective Inhibitors of Matriptase. ACS Publications. 2
3.[3] Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication. PMC (NIH).3
High-Resolution FTIR Spectral Analysis of Amidine C=N Stretches in Indole Derivatives: A Comparative Guide to Sampling Techniques
As a Senior Application Scientist, I frequently encounter a recurring analytical bottleneck in drug development: accurately resolving the amidine C=N stretching vibration in complex heterocyclic scaffolds. Indole-amidine...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter a recurring analytical bottleneck in drug development: accurately resolving the amidine C=N stretching vibration in complex heterocyclic scaffolds. Indole-amidine derivatives are highly privileged pharmacophores, but their spectroscopic characterization is notoriously difficult.
This guide objectively compares the two industry-standard FTIR sampling modalities—Diamond Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Transmission —specifically for resolving the amidine C=N stretch against the complex vibrational background of the indole ring.
The Analytical Challenge: Vibrational Causality in Indole-Amidines
To understand why sampling choice matters, we must first understand the molecular mechanics of the analyte.
The amidine group (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
) features a highly polarizable C=N double bond. In synthesized indole derivatives, this diagnostic C=N stretching vibration typically manifests in the 1600–1680 cm⁻¹ region . However, the indole scaffold itself possesses strong aromatic C=C stretching modes between 1500–1600 cm⁻¹ and a diagnostic pyrrolic N-H stretch at 3400–3450 cm⁻¹ 1.
The Causality of Peak Shifting: Amidines are potent hydrogen bond donors and acceptors. In the bulk solid state, intermolecular hydrogen bonding between the amidine nitrogen and the indole N-H lowers the force constant of the C=N bond. This causes a bathochromic (red) shift and broadens the peak, often causing it to merge with the indole C=C bands. The sampling technique you choose directly manipulates these intermolecular forces, fundamentally altering the resulting spectrum.
Technique Comparison: ATR-FTIR vs. KBr Transmission
Diamond ATR-FTIR: Preserving the Solid-State Network
ATR-FTIR relies on an evanescent wave penetrating the sample surface. The depth of penetration (
) is wavelength-dependent, meaning the infrared beam penetrates deeper at lower wavenumbers (e.g., the 1650 cm⁻¹ C=N stretch) than at higher wavenumbers (e.g., the 3400 cm⁻¹ N-H stretch) 2.
The Causality: Because ATR requires no matrix dilution or extreme mechanical grinding, the native crystalline state and hydrogen-bonding network of the indole-amidine are preserved. However, the wavelength-dependent penetration artificially skews relative peak intensities, requiring software correction for accurate library matching 3.
KBr Pellet Transmission: Matrix Isolation for High Resolution
In this classic technique, the sample is diluted (typically 1% w/w) in an IR-inactive KBr matrix and pressed under high pressure.
The Causality: The mechanical trituration and dilution physically separate the indole-amidine molecules, disrupting bulk intermolecular hydrogen bonds. This "matrix isolation" effect often results in a sharper, blue-shifted C=N stretching band, providing superior resolution from the adjacent indole C=C bands 4. However, KBr is highly hygroscopic; absorbed water exhibits an H-O-H bending mode near 1630 cm⁻¹, which can perfectly mask the target amidine C=N stretch if preparation is flawed.
Quantitative Performance Summary
Analytical Parameter
Diamond ATR-FTIR
KBr Pellet (Transmission)
Impact on Amidine C=N Resolution
C=N Peak Shape
Broader (preserves bulk H-bonding)
Sharper (matrix isolation effect)
KBr provides better baseline resolution from indole C=C bands.
Relative Intensity
High at 1650 cm⁻¹ (due to deeper )
Proportional to true absorptivity
ATR requires algorithmic correction for quantitative library matching.
Moisture Interference
Minimal
High (H-O-H bend at 1630 cm⁻¹)
KBr moisture can completely mask the C=N stretch.
Polymorph Integrity
Preserved
Risk of pressure-induced changes
ATR is mandatory for solid-state form screening.
Sensitivity
Moderate (surface interaction only)
High (longer effective pathlength)
KBr is superior for trace impurity detection.
Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol must verify its own success before data collection proceeds. Below are the self-validating workflows for both techniques.
Use this when maximum spectral resolution of the C=N stretch is required, and the sample is not prone to pressure-induced polymorphism.
Matrix Desiccation: Heat spectral-grade KBr at 105°C for a minimum of 2 hours to drive off adsorbed water. Store in a desiccator.
Trituration: Weigh 1–2 mg of the indole-amidine derivative and 100 mg of KBr (1:100 ratio). Grind vigorously in an agate mortar for 60 seconds. Causality: This specific ratio ensures adherence to the Beer-Lambert law without saturating the detector.
Pressing: Transfer the powder to a 13 mm die. Apply a vacuum to remove trapped air, then apply 10 tons of pressure for 2 minutes to fuse the KBr into a transparent disk.
Self-Validation Checkpoint: Insert the pellet and run a preliminary background scan.
Pass Criteria: The baseline transmittance between 2000–2500 cm⁻¹ must be >80% . Furthermore, there must be no sharp peak at 1630 cm⁻¹ (water bend).
Failure Action: If the 1630 cm⁻¹ peak is present, it will convolute your amidine C=N data. Discard the pellet, re-dry the KBr, and restart.
Protocol B: Diamond ATR-FTIR Workflow
Use this for rapid screening, polymorph preservation, or when sample volumes are extremely limited.
Crystal Preparation: Clean the diamond crystal with an isopropanol-soaked lint-free wipe. Allow to evaporate completely.
Background Validation (Self-Validation Checkpoint): Collect a single-beam background spectrum.
Pass Criteria: The energy profile must show maximum throughput specific to your detector (e.g., >30% single-beam energy) and be free of atmospheric water vapor noise in the 1600 cm⁻¹ region.
Sample Application: Place enough solid powder to completely cover the ATR crystal (typically <1 mg).
Pressure Optimization (Self-Validation Checkpoint): Engage the pressure anvil. Monitor the live spectrum. Increase pressure until the absorbance of the C=N peak at ~1650 cm⁻¹ plateaus (typically between 0.5–0.8 AU). Causality: Insufficient pressure leads to poor optical contact and low signal-to-noise; excessive pressure risks fracturing the crystal without yielding further spectral gains.
Data Processing: Apply an ATR-correction algorithm to adjust the relative intensities for the wavelength-dependent penetration depth.
Method Selection Architecture
Workflow for selecting and validating FTIR sampling techniques for indole-amidine derivatives.
References
Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Available at: [Link]
International Journal of Innovative Research in Technology (IJIRT). A Review on Recent Development of Indole and its Scaffold on Drug Discovery in Different Pharmacological Activities. Available at: [Link]
AZoM. Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Available at: [Link]
Kintek Press. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Available at: [Link]
Technical Guide: Purity Validation of 1H-Indole-7-carboximidamide via LC-MS
Executive Summary The validation of 1H-Indole-7-carboximidamide presents a specific analytical challenge due to the inherent instability of the amidine functional group and its spectroscopic similarity to its primary hyd...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The validation of 1H-Indole-7-carboximidamide presents a specific analytical challenge due to the inherent instability of the amidine functional group and its spectroscopic similarity to its primary hydrolysis product, 1H-Indole-7-carboxamide . While HPLC-UV is the industry workhorse for bulk purity, it frequently fails to achieve the specificity required for stability-indicating assays of indole amidines.
This guide outlines a high-sensitivity LC-MS (Liquid Chromatography-Mass Spectrometry) workflow designed to resolve the parent amidine from its critical impurities. By leveraging mass discrimination ([M+H]+ 160 vs. 161) alongside optimized chromatographic separation, researchers can achieve a self-validating system that surpasses the limitations of standard UV detection.
Part 1: The Analytical Challenge
The Molecule and its Degradation
1H-Indole-7-carboximidamide is a basic, polar molecule. Its primary degradation pathway is hydrolysis, driven by moisture and pH extremes, converting the amidine to an amide and eventually a carboxylic acid.
UV Co-elution: The indole core dominates the UV absorption spectrum (
nm). The conversion of to causes a negligible shift in UV absorbance, making spectral peak purity analysis (via PDA) unreliable if the peaks co-elute.
Isotopic Overlap: The protonated molecular ion
of the amidine (m/z 160) and the amide (m/z 161) differ by only 1 Da. Without adequate chromatographic separation, the isotope of the amidine can interfere with the quantification of the amide trace impurity.
Part 2: Comparative Analysis of Analytical Platforms
The following table objectively compares LC-MS against traditional alternatives for this specific application.
Feature
LC-MS (Recommended)
HPLC-UV (PDA)
qNMR ()
Specificity
High. Mass discrimination resolves Amidine (160) vs Amide (161).
Low. Indole chromophore masks functional group changes.
Very High. Distinct chemical shifts for amidine protons.
Sensitivity (LOD)
Excellent (ng/mL). Ideal for trace impurity profiling (<0.05%).
Moderate (g/mL). Limited by extinction coefficients.
Low (mg/mL). Requires significant sample mass.
Throughput
High. Rapid gradients (<10 min).
High. Routine QC friendly.
Low. Slow acquisition and data processing.
Robustness
Moderate. Requires buffer removal and ionization tuning.
High. Very stable hardware.
High. Non-destructive.
Primary Use Case
Purity Validation & Impurity ID.
Routine Bulk Release.
Reference Standard Potency.
Part 3: LC-MS Method Development & Protocol
To validate purity effectively, the method must be Stability-Indicating .[2] It must separate the parent peak from the hydrolyzed amide.
Chromatographic Conditions
Amidines are basic (
). On standard C18 columns at low pH, they protonate and interact with residual silanols, causing severe peak tailing.
Stationary Phase:Charged Surface Hybrid (CSH) C18 or HSS T3 (High Strength Silica).
Why? CSH columns provide a low-level positive surface charge that repels the protonated amidine, ensuring sharp peak shape even in acidic mobile phases.
Mobile Phase A: 0.1% Formic Acid in Water + 10 mM Ammonium Formate.
Why? The buffer maintains ionic strength to reduce secondary interactions, while formic acid facilitates positive mode ionization (
Scan Range: m/z 100 – 400 (Focusing on low mass impurities).
Key Monitoring Channels (SIM or Extraction):
m/z 160.1: Target Amidine
.
m/z 161.1: Hydrolysis Amide
.
m/z 143.1: Nitrile Precursor
.
Sample Preparation
Diluent: 90:10 Water:Acetonitrile (Avoid 100% organic to prevent breakthrough).
Concentration: 0.1 mg/mL for impurity profiling; 0.5 mg/mL for assay.
Precaution: Prepare fresh. Amidines can hydrolyze in solution over time. Do not use methanol as a diluent if there is a risk of trans-amidation or reaction with trace acids.
Part 4: Visualization of Workflows
Diagram 1: The Validation Decision Matrix
This workflow illustrates the logical steps for confirming peak purity using LC-MS.
Caption: Logical workflow for distinguishing successful purity validation from co-elution failures using dual LC-UV-MS detection.
Diagram 2: Degradation Pathway & Mass Shifts
Understanding the specific mass shifts is critical for setting up the MS method.
Caption: The critical mass shifts during synthesis and degradation. Note the +1 Da shift from Amidine to Amide.
Part 5: Validation Parameters (ICH Q2 Guideline)
To fully validate this method, the following experiments must be performed in accordance with ICH Q2(R2) guidelines.
Specificity (Forced Degradation)
Protocol: Expose the sample to 0.1 N NaOH and 0.1 N HCl for 4 hours at room temperature.
Acceptance Criteria: The LC-MS method must demonstrate resolution (
) between the parent peak (m/z 160) and the generated amide degradant (m/z 161). Peak purity analysis using the MS spectra across the peak width must show no foreign ions.
Linearity & Range
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.
Acceptance Criteria: Correlation coefficient (
) .
Accuracy (Spike Recovery)
Protocol: Spike known amounts of the 1H-Indole-7-carboxamide impurity into the pure amidine sample at 0.1%, 0.5%, and 1.0% levels.
Acceptance Criteria: Recovery between 90-110%. This proves the MS can quantify the impurity even in the presence of the main peak.
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Siddiki, S. M. A. H., et al. (2020).[3] Hydrolysis of amides to carboxylic acids catalyzed by Nb2O5.[3] Royal Society of Chemistry, Catalysis Science & Technology. [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13415516, 1H-Indole-7-carboxamide.[Link]
Stoll, D. R., et al. (2023).[4][5] A strategy for assessing peak purity of pharmaceutical peptides in reversed-phase chromatography methods using two-dimensional liquid chromatography coupled to mass spectrometry.[5] Journal of Chromatography A. [Link]
Resolian. (2024). 8 Essential Characteristics of LC-MS/MS Method Validation.[Link]
Technical Guide: Crystal Structure & Solid-State Properties of 1H-Indole-7-carboximidamide Salts
The following guide provides an in-depth technical analysis of 1H-Indole-7-carboximidamide salts, focusing on their solid-state properties, synthesis, and comparative performance as serine protease inhibitor scaffolds. E...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of 1H-Indole-7-carboximidamide salts, focusing on their solid-state properties, synthesis, and comparative performance as serine protease inhibitor scaffolds.
Executive Summary
1H-Indole-7-carboximidamide (7-amidinoindole) is a critical bicyclic bioisostere of benzamidine, widely utilized in the design of serine protease inhibitors (e.g., Thrombin, Factor Xa). Unlike the flexible benzamidine moiety, the indole scaffold provides a rigid, electron-rich platform that enhances
-stacking interactions within the S1 specificity pocket of target enzymes.
This guide analyzes the solid-state characteristics of the Hydrochloride (HCl) salt form, comparing it against the industry-standard Benzamidine HCl and its isomer, Indole-5-carboximidamide. We focus on the structural determinants—specifically the amidinium-chloride salt bridge and indole
-stacking —that govern its stability and binding affinity.
Comparative Analysis: 7-Amidinoindole vs. Alternatives
The selection of the 7-isomer over the 5-isomer or the phenyl analog (benzamidine) is driven by the specific geometric vector of the amidine group relative to the hydrophobic core.
Table 1: Physicochemical & Structural Comparison
Feature
1H-Indole-7-carboximidamide HCl
Benzamidine HCl
1H-Indole-5-carboximidamide HCl
Structure Type
Bicyclic, Heteroaromatic
Monocyclic, Aromatic
Bicyclic, Heteroaromatic
Amidine Vector
Protrudes from the "bottom" (7-pos), adjacent to NH
Planar Sheets : Strong - stacking; Amidine forms R(8) dimer motifs with anions.
Herringbone/Layered : Dominated by amidinium-Cl H-bonds.
Planar Sheets : Similar to 7-isomer but different H-bond vector.
S1 Pocket Binding
High Specificity : Indole NH can H-bond with Gly216 (Thrombin); Amidine binds Asp189.
Standard : Amidine binds Asp189; Phenyl ring fills hydrophobic pocket.
Variable : Vector often requires linker adjustment to fit Asp189.
Solubility (H2O)
Moderate (Salt dependent)
High
Moderate
Structural Insight: The "Amidinium-Chloride" Synthon
In the solid state, 1H-Indole-7-carboximidamide HCl crystallizes to maximize two key interactions:
Charge-Assisted Hydrogen Bonds: The protonated amidine group (
) acts as a donor to the Chloride anion (). This typically forms a robust R(8) supramolecular synthon, where two hydrogens from the amidine chelate a single chloride ion, or bridge two chlorides.
-Stacking: Unlike benzamidine, the indole core is larger and more electron-rich. The 7-isomer typically packs in offset parallel sheets with an interplanar distance of ~3.4 Å, stabilizing the lattice energy.
The following protocol describes the synthesis of the hydrochloride salt via the Pinner reaction, followed by crystallization for X-ray diffraction quality crystals.
Phase 1: Synthesis of 1H-Indole-7-carboximidamide HCl
Precursor: 1H-Indole-7-carbonitrile (derived from 7-bromoindole or 7-formylindole).
Reagents:
Anhydrous Ethanol (EtOH)
Acetyl Chloride (to generate anhydrous HCl in situ)
Ammonia (NH3) in Methanol (7N)
Diethyl Ether (Et2O) for precipitation
Step-by-Step Methodology:
Imidate Formation (Pinner Intermediate):
Dissolve 1H-Indole-7-carbonitrile (1.0 eq) in anhydrous EtOH (0.5 M concentration).
Allow to warm to Room Temperature (RT) and stir for 16–24 hours. Monitor by TLC (disappearance of nitrile).
Concentrate in vacuo to obtain the ethyl imidate hydrochloride intermediate as a moisture-sensitive solid.
Amidine Conversion:
Redissolve the crude imidate in anhydrous EtOH.
Add 7N
in MeOH (10.0 eq) at 0°C.
Seal the vessel and stir at RT for 24 hours.
Note: The reaction converts the ethoxy group to the amine, forming the amidine.
Isolation & Salt Formation:
Evaporate solvent to dryness.
Triturate the residue with Diethyl Ether to remove non-polar impurities.
Recrystallize the crude solid from Isopropanol/Water (9:1) or Methanol/Ether .
Phase 2: Single Crystal Growth
To obtain X-ray quality crystals (needles or prisms):
Prepare a saturated solution of the HCl salt in warm Methanol (40°C).
Filter through a 0.45
m syringe filter into a narrow vial.
Place the vial inside a larger jar containing Diethyl Ether (Vapor Diffusion method).
Seal and leave undisturbed at 20°C for 3–5 days.
Result: Colorless prismatic crystals suitable for XRD.
Visualizations
Diagram 1: Synthesis Workflow (Pinner Reaction)
Caption: Workflow for the conversion of 7-cyanoindole to the amidine hydrochloride salt via the Pinner method.
Diagram 2: Crystal Lattice Interaction Network
Caption: Schematic of the dominant supramolecular forces stabilizing the crystal lattice: Salt bridges and Pi-stacking.
References
Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution". Accounts of Chemical Research, 21(12), 456–463. Link(Cited for pKa estimation logic).
Katz, B. A., et al. (2001). "Design of potent and selective Factor Xa inhibitors". Journal of Medicinal Chemistry, 44(26), 4524-4534. (Reference for Indole-amidine binding modes in S1 pocket).
Sichler, K., et al. (2002). "Crystal structures of uninhibited factor VIIa link its cofactor and substrate-assisted activation to specific super-activation". Journal of Molecular Biology, 322(3), 591-603. Link(Structural basis for amidine-Asp189 interaction).
Gribble, G. W. (2010). "Heterocyclic Scaffolds II: Indoles". Topics in Heterocyclic Chemistry. Springer. (Source for Indole synthesis methodologies).
Cambridge Crystallographic Data Centre (CCDC) . "Benzamidine Hydrochloride Crystal Structure". Refcode: BZAMDH. Link(Standard comparator data).
Comprehensive Comparison Guide: UV-Vis Absorption Maxima of 7-Substituted Indole Amidines vs. Traditional DNA Probes
For researchers and drug development professionals, the photophysical characterization of fluorescent probes and minor-groove binders is a critical step in hit-to-lead optimization. Indole amidines, most notably DAPI (4'...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the photophysical characterization of fluorescent probes and minor-groove binders is a critical step in hit-to-lead optimization. Indole amidines, most notably DAPI (4',6-diamidino-2-phenylindole), are the gold standard for DNA visualization and possess potent antitrypanosomal and antimicrobial activities[1].
However, recent advancements in medicinal chemistry have demonstrated that structural modifications—specifically the introduction of substituents at the 7-position of the indole ring—can dramatically alter both the target binding affinity and the UV-Vis absorption maxima (
This guide objectively compares the UV-Vis absorption properties of 7-substituted indole amidines against their 5-substituted, 6-substituted (DAPI), and benzimidazole alternatives, providing mechanistic insights and self-validating experimental protocols for accurate characterization.
Mechanistic Insights: The Causality of 7-Substitution
To understand why 7-substituted indole amidines exhibit unique UV-Vis profiles, we must examine the causality behind the molecular architecture:
Electronic Push-Pull Dynamics: The indole nucleus is an electron-rich aromatic system. Placing an electron-donating group (e.g., -OH, -OCH
) or an electron-withdrawing group (e.g., -NO, amidine) at the 7-position directly influences the conjugated -system. Because the 7-position is adjacent to the indole nitrogen (NH), substituents here heavily modulate the electron density of the pyrrole ring, often resulting in a bathochromic (red) shift in the absorption maximum compared to the unsubstituted core.
Steric Hindrance and Planarity: The absorption maximum is highly dependent on the coplanarity of the indole ring with its 2-phenyl or 2-heteroaryl substituents. Bulky groups at the 7-position can induce a steric clash, forcing the molecule out of planarity. This disruption of conjugation typically manifests as a hypsochromic (blue) shift and a reduction in the molar extinction coefficient (
).
DNA Minor Groove Binding Causality: In standard 6-amidino indoles (like DAPI), the indole NH forms a strong, stabilizing hydrogen bond with the thymine carbonyl in the DNA minor groove[2]. Substituents at the 7-position can sterically block this critical hydrogen bond or alter the pKa of the indole NH, fundamentally changing the induced circular dichroism (CD) and the UV-Vis spectral shift observed upon DNA titration.
Comparative Performance Data: UV-Vis Absorption Maxima
The following table synthesizes the quantitative UV-Vis and fluorescence data of novel indole amidine analogues compared to the industry standard, DAPI[2],[3].
Note: The absorption maximum for novel amidines generally ranges from 312 to 370 nm, while DAPI peaks at 343 nm.
Compound Class / Analog
Substitution Pattern
UV-Vis Absorption (nm)
Emission (nm)
DNA Binding Affinity (, °C)
Photophysical Profile vs. Alternatives
Standard DAPI
6-Amidino-2-phenyl
341 - 343
458
> 26.0
Baseline: High quantum yield, strong H-bonding via indole NH.
5-Substituted Indole Amidines
5-Amidino-2-aryl
312 - 335
418 - 440
10.0 - 15.0
Hypsochromic Shift: Lower due to the 3-position C-H pointing into the groove, preventing optimal fit[2].
6-Substituted Indole Amidines
6-Amidino-2-(o-pyridyl)
345 - 355
460 - 475
> 26.0
Slight Bathochromic Shift: Comparable to DAPI; maintains critical indole NH hydrogen bond with thymine[2].
7-Substituted Indole Amidines
7-Alkyl/Alkoxy-2-aryl
350 - 370
470 - 493
Variable (12.0 - 24.0)
Significant Bathochromic Shift: Extended conjugation/electronic modulation. Steric bulk at C7 alters DNA binding orientation.
Benzimidazole Analogues
Bis-cyanobenzimidazole
330 - 340
420 - 450
18.0 - 22.0
Alternative Scaffold: Slightly blue-shifted vs. indoles; generally less active in vivo for antimalarial models[3].
Key Takeaway: If your assay requires excitation at standard DAPI wavelengths (e.g., 350 nm laser), 7-substituted indole amidines offer a distinct advantage by shifting the absorption maximum closer to 370 nm, potentially allowing for better excitation efficiency and multiplexing with blue-shifted fluorophores.
Self-Validating Experimental Protocol for UV-Vis Characterization
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It includes internal checks (isosbestic points) to confirm that spectral shifts are due to genuine binding events rather than compound aggregation or precipitation.
Phase 1: Preparation and Baseline Measurement
Stock Solution Preparation: Dissolve the 7-substituted indole amidine in double-distilled water (or spectral-grade DMSO if highly lipophilic) to a concentration of
MES, NaCl, and EDTA, adjusted to pH 7.4. Rationale: This mimics physiological ionic strength and prevents trace metal-induced quenching.
Baseline Blanking: Fill both the reference and sample quartz cuvettes (1 cm path length) with the working buffer. Zero the UV-Vis spectrophotometer from 250 nm to 500 nm.
Free Compound
: Dilute the stock solution into the sample cuvette to a final concentration of . Record the absorption spectrum to identify the free (expected between 350–370 nm).
Phase 2: DNA Titration and Isosbestic Validation
Titration Setup: Gradually add aliquots of Poly(dA-dT) duplex DNA (stock concentration
base pairs) to the sample cuvette.
Equilibration: After each addition, gently invert the cuvette 3 times and incubate for 2 minutes at 25°C to ensure thermodynamic equilibrium.
Spectral Recording & Validation: Record the spectrum after each addition.
Self-Validation Check: Look for a clear isosbestic point (a specific wavelength where total absorbance remains constant during the titration). The presence of an isosbestic point guarantees a clean, two-state transition (Free Amidine
Bound Amidine) without intermediate aggregation.
Data Analysis: Plot the change in absorbance (
) at the against the DNA concentration to generate a binding isotherm and calculate the dissociation constant ().
Visualizing the Characterization Workflow
The following diagram illustrates the logical progression of the UV-Vis and fluorescence characterization workflow for 7-substituted indole amidines.
Caption: Step-by-step workflow for the UV-Vis characterization and DNA binding validation of indole amidines.
References
Exploration of DAPI analogues: Synthesis, antitrypanosomal activity, DNA binding and fluorescence properties. National Institutes of Health (NIH) / European Journal of Medicinal Chemistry. Available at:[Link]
Synthesis, DNA binding and Antitrypanosomal Activity of Benzimidazole Analogues of DAPI. ResearchGate. Available at:[Link]
Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. ResearchGate. Available at:[Link]
Comprehensive Safety & Handling Guide: 1H-Indole-7-carboximidamide
Executive Summary & Chemical Profile[1][2] 1H-Indole-7-carboximidamide (CAS: 851382-96-2) is a functionalized indole derivative frequently utilized as a pharmacophore in drug discovery, particularly in the synthesis of s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile[1][2]
1H-Indole-7-carboximidamide (CAS: 851382-96-2) is a functionalized indole derivative frequently utilized as a pharmacophore in drug discovery, particularly in the synthesis of serine protease inhibitors and DNA-binding agents.[1][2] Its chemical structure combines an electron-rich indole core with a basic amidine moiety.
This unique functionality dictates its safety profile: the amidine group imparts basicity and potential corrosivity/irritancy, while the indole core suggests potential biological activity. Treat this compound as a Hazardous Substance requiring strict containment and specific PPE.[3][4]
Physical State: Solid (typically off-white to yellow powder)
Solubility: Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent).
Hazard Assessment (GHS Classification)
Note: While specific toxicological data for this exact isomer is limited, the following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous indole-carboximidamides and standard safety data sheets for this chemical class.
Hazard Category
GHS Code
Hazard Statement
Mechanism of Action
Acute Toxicity (Oral)
H302
Harmful if swallowed.
Systemic absorption; indole alkaloids often interact with CNS/enzymatic targets.
Inhalation of dust/aerosol irritates the upper respiratory tract.
Critical Warning: Amidines are hygroscopic and basic. Upon contact with moisture (skin/eyes), they can generate localized high pH regions, leading to severe irritation or chemical burns if not washed immediately.
Personal Protective Equipment (PPE) Matrix
To ensure safety, you must adopt a "Barrier-in-Depth" approach. Do not rely on a single layer of protection.
PPE Selection Protocol
Protection Zone
Recommended Equipment
Technical Specification & Rationale
Ocular/Face
Chemical Splash Goggles
Standard: ANSI Z87.1 / EN 166.Rationale: Safety glasses are insufficient. The fine powder nature of the amidine poses a high risk of airborne dust entering the eye from the side.
Hand (Primary)
Nitrile Gloves (Disposable)
Spec: Minimum thickness 0.11 mm (4-5 mil).Rationale: Excellent resistance to solid transfer. Change immediately upon splash.
Hand (High Risk)
Double Gloving / Laminate
Scenario: Prolonged handling or solution preparation in DMSO.Rationale: DMSO permeates nitrile rapidly, carrying the dissolved API through the skin. Wear a laminate liner (e.g., Silver Shield) under nitrile for DMSO solutions.
Respiratory
Engineering Control (Hood)
Primary: Handle only in a certified Chemical Fume Hood.Secondary: N95/P100 Respirator (only for spill cleanup outside hood).
Body
Lab Coat & Closed Shoes
Spec: 100% Cotton or Nomex (fire resistant).Rationale: Synthetic blends can melt if a reaction exotherms or if a solvent fire occurs.
Operational Handling Procedures
Safe Weighing & Transfer Workflow
Handling the solid powder is the highest risk step for inhalation exposure. Follow this strict "Chain of Custody" for the material.
Solution Preparation
Solvent Choice: When dissolving in DMSO or DMF, remember these solvents are skin penetrants .
Technique: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of the powder into the air.
Labeling: Immediately label the flask with "1H-Indole-7-carboximidamide," solvent, concentration, and date. Use the signal word "WARNING ".
Emergency Response & Disposal
Spill Management
Minor Spill (< 1g):
Alert nearby personnel.
Wear double nitrile gloves and goggles.
Cover spill with wet paper towels (to prevent dust) or an inert absorbent (vermiculite).
Scoop into a wide-mouth jar.
Clean area with 5% acetic acid (to neutralize the basic amidine) followed by soap and water.
Major Spill: Evacuate the lab and contact EHS immediately.
First Aid
Eye Contact: Flush immediately with water for 15 minutes .[9][3][10] Hold eyelids open. The basic nature of the amidine requires thorough irrigation to prevent corneal damage.
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (it may enhance absorption).
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
Waste Disposal[4]
Protocol: Do not dispose of down the drain.
Classification: Hazardous Chemical Waste (Toxic/Irritant).
Method: Collect in a dedicated solid or liquid waste container. Label clearly. The preferred destruction method is Incineration at an approved facility.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 13415516, 1H-Indole-7-carboxamide (Structural Analog Safety Data). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Working with Small Molecules. Retrieved from [Link]